4-Amino-2-(trifluoromethyl)acetanilide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-5(15)14-8-3-2-6(13)4-7(8)9(10,11)12/h2-4H,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUVWNQWAIVCDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371043 | |
| Record name | N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134514-34-4 | |
| Record name | N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Amino-2-(trifluoromethyl)acetanilide chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Amino-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a fluorinated aromatic compound of interest in various research and development sectors. The document details its chemical identity, physicochemical characteristics, available spectral data, and relevant experimental protocols for its synthesis and analysis. Safety and handling precautions are also summarized. This guide is intended to serve as a core reference for professionals in chemistry, pharmacology, and materials science. A related isomer, 4'-Amino-3'-(trifluoromethyl)acetanilide, is noted for its applications as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals like herbicides and pesticides.[1]
Chemical Identity
This compound is an acetamide derivative of aniline containing a trifluoromethyl substituent.
-
IUPAC Name: N-[4-amino-2-(trifluoromethyl)phenyl]acetamide[2][3][4]
-
Synonyms: 4'-Amino-2'-(trifluoromethyl)acetanilide, 2-Acetamido-5-aminobenzotrifluoride, N-(4-amino-2-(trifluoromethyl)phenyl)acetamide[2][4][5][6]
-
InChI: InChI=1S/C9H9F3N2O/c1-5(15)14-8-3-2-6(13)4-7(8)9(10,11,12)/h2-4H,13H2,1H3,(H,14,15)[2][4]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Data has been compiled from various chemical databases and supplier information.
| Property | Value | Source(s) |
| Molecular Weight | 218.18 g/mol | [1][4][5] |
| Monoisotopic Mass | 218.06669740 Da | [2][4] |
| Appearance | White to brown powder or solid | [7] |
| Melting Point | 137-139 °C | [5][6] |
| Boiling Point | 267.6 °C at 760 mmHg | [2][5] |
| Density | 1.378 g/cm³ | [5] |
| Flash Point | 115.6 °C | [5] |
| Vapor Pressure | 0.0081 mmHg at 25 °C | [2][5] |
| Water Solubility | Data for the specific compound is not readily available. The parent compound, acetanilide, is slightly soluble in water.[8][9] | |
| Solubility | Data for the specific compound is not readily available. Acetanilide is soluble in ethanol, diethyl ether, and acetone.[8][9] | |
| Refractive Index | 1.54 | [2][5] |
| Topological Polar Surface Area | 55.1 Ų | [2][4][5] |
| XLogP3 (LogP) | 0.7 | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation and purity assessment of the compound.
-
¹H NMR Spectroscopy: 1D NMR spectral data for this compound is available.[4] The spectrum was acquired on a BRUKER AC-300 instrument.[4]
-
Infrared (IR) Spectroscopy: An FTIR spectrum, obtained using a KBr wafer technique, is available for this compound.[4]
-
Mass Spectrometry: The exact mass of the compound is 218.06700.[5]
Experimental Protocols
Synthesis Protocol: Multi-step Synthesis via a Benzonitrile Intermediate
This protocol outlines a plausible synthetic route adapted from methods for preparing structurally related compounds, such as 4-amino-2-trifluoromethyl benzonitrile, followed by a standard acetylation reaction.[9][10]
Step 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile (Precursor) [10]
-
Positional Bromination: m-Trifluoromethyl fluorobenzene is used as the starting material. It undergoes bromination using dibromohydantoin in a mixture of glacial acetic acid and concentrated sulfuric acid with reflux.
-
Cyanide Displacement: The resulting 4-fluoro-2-methyl bromobenzene trifluoride is reacted with cuprous cyanide, typically in a polar aprotic solvent like DMF or NMP, to substitute the bromine atom with a cyano group.
-
Aminolysis: The 4-fluoro-2-trifluoromethyl benzonitrile product is then dissolved in ethanol in a sealed reaction vessel. Liquefied ammonia is introduced, and the mixture is heated to approximately 122 °C for 10 hours to replace the fluorine atom with an amino group, yielding the 4-amino-2-(trifluoromethyl)benzonitrile precursor.[10]
Step 2: Acetylation of 4-Amino-2-(trifluoromethyl)benzonitrile [9]
-
Reaction Setup: The 4-amino-2-(trifluoromethyl)aniline precursor is dissolved in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.
-
Acetylation: Acetic anhydride is added dropwise to the solution while stirring. The reaction is typically exothermic and may require cooling to maintain control. The reaction proceeds via nucleophilic acyl substitution on the aniline's amino group.[11]
-
Workup and Isolation: After the reaction is complete (monitored by TLC), the mixture is poured into cold water or an ice bath to precipitate the crude product.
-
Purification: The crude this compound is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Caption: Diagram 1: Synthetic workflow for this compound.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For acetanilides, which may require derivatization to improve volatility, this method is highly applicable for identification and quantification.[12][13]
-
Sample Preparation: A known quantity of the this compound sample is accurately weighed and dissolved in a high-purity volatile solvent, such as dichloromethane or ethyl acetate. An internal standard may be added for quantitative analysis.
-
Derivatization (Optional but Recommended): To enhance volatility and improve peak shape, the amino and/or amide groups can be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Conditions:
-
Injector: A split/splitless injector is typically used, with an injection volume of 1 µL. The injector temperature is set high enough to ensure rapid volatilization (e.g., 250 °C).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: A temperature gradient is employed, for instance, starting at 80 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C and holding for 5-10 minutes.
-
Carrier Gas: Helium is used as the carrier gas with a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or ion trap analyzer is used to scan a mass range, for example, from m/z 40 to 500.
-
Data Acquisition: Data is collected in full scan mode for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
-
-
Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is compared against spectral libraries (e.g., NIST) and the expected fragmentation pattern to confirm the identity of this compound.
Structure-Property Relationships
The chemical structure of this compound directly influences its properties and potential applications. The trifluoromethyl group is a key feature, as it is highly electron-withdrawing and enhances lipophilicity and metabolic stability, which are desirable traits for drug candidates.[1]
Caption: Diagram 2: Key structural features and their influence on chemical properties.
Safety and Handling
This compound is classified as harmful if swallowed and is an irritant to the eyes, respiratory system, and skin.[2][3][6]
-
Precautions for Safe Handling: Handle in a well-ventilated area.[3][5][14] Avoid formation of dust and aerosols.[5][14] Wash hands thoroughly after handling.[3][15][16] Avoid contact with skin, eyes, and clothing.[3][14][15]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (chemical splash-resistant safety glasses or goggles).[2][3][14][16]
-
Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[3][14][15]
-
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell and rinse the mouth.[3][16]
-
In Case of Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[3]
-
In Case of Eye Contact: Rinse immediately and cautiously with plenty of water for several minutes.[2][15]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. aksci.com [aksci.com]
- 4. N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | C9H9F3N2O | CID 2735954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. 4-Amino-2-(trifluoromethyl)benzonitrile, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Acetanilide - Wikipedia [en.wikipedia.org]
- 10. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 11. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of amino acid isotopomers using FT-ICR MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
An In-Depth Technical Guide to 4-Amino-2-(trifluoromethyl)acetanilide (CAS: 134514-34-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-(trifluoromethyl)acetanilide, a fluorinated aromatic compound with potential applications in pharmaceutical and agrochemical research. While detailed biological studies on this specific molecule are limited in publicly available literature, its structural motifs are present in compounds with known analgesic, anti-inflammatory, and kinase-inhibiting activities. This document consolidates available physicochemical data, proposes a representative synthetic route with a detailed experimental protocol, and outlines potential areas for future research. The information is presented to support researchers and professionals in drug discovery and development in evaluating the potential of this compound.
Chemical Identity and Physicochemical Properties
This compound, with the systematic IUPAC name N-[4-amino-2-(trifluoromethyl)phenyl]acetamide, is a substituted acetanilide.[1] The presence of a trifluoromethyl group can significantly influence its metabolic stability and lipophilicity, properties of interest in drug design.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 134514-34-4[1] |
| IUPAC Name | N-[4-amino-2-(trifluoromethyl)phenyl]acetamide[1] |
| Molecular Formula | C₉H₉F₃N₂O[1] |
| Synonyms | 4'-Amino-2'-(trifluoromethyl)acetanilide, 2-Acetamido-5-aminobenzotrifluoride |
| InChI Key | WTUVWNQWAIVCDO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)N)C(F)(F)F |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 218.18 g/mol | [1] |
| Melting Point | 137-139 °C | ChemicalBook |
| Boiling Point (Predicted) | 267.6 ± 40.0 °C at 760 mmHg | ChemicalBook |
| Density (Predicted) | 1.378 ± 0.06 g/cm³ | ChemicalBook |
| Solubility | Information not available | |
| LogP (Predicted) | 0.84 | Guidechem |
| Vapor Pressure (Predicted) | 0.0081 mmHg at 25°C | Guidechem |
| Polar Surface Area | 55.1 Ų | PubChem |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Acetylation of 5-Amino-2-(trifluoromethyl)aniline (Representative)
Materials:
-
5-Amino-2-(trifluoromethyl)aniline
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Sodium acetate (optional, as a base)
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-amino-2-(trifluoromethyl)aniline in glacial acetic acid.
-
Acetylation: To the stirred solution, add acetic anhydride dropwise at room temperature. An exothermic reaction may be observed. The reaction can be monitored by thin-layer chromatography (TLC) to determine completion.
-
Hydrolysis of Excess Acetic Anhydride: After the reaction is complete, slowly add water to the reaction mixture to hydrolyze any unreacted acetic anhydride.
-
Precipitation: Pour the reaction mixture into a beaker containing ice-water. The product, this compound, should precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove acetic acid and other water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain the purified this compound.
-
Drying: Dry the purified crystals under vacuum.
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis and purification of this compound.
Biological Activity and Potential Applications
Currently, there is a lack of specific studies detailing the biological activity and mechanism of action of this compound in the public domain. However, the acetanilide scaffold is a well-known pharmacophore present in many analgesic and anti-inflammatory drugs. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability and binding affinity.
A structurally related compound, 4'-Amino-3'-(trifluoromethyl)acetanilide, has been reported as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. While this does not directly imply the same activity for the 2-(trifluoromethyl) isomer, it suggests a promising area of investigation.
Furthermore, other complex molecules containing the acetamide moiety have been investigated as inhibitors of various kinases, such as FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia.
Given the structural similarities to known bioactive molecules, this compound could be a valuable building block or lead compound for the development of novel therapeutics in areas such as:
-
Analgesics and Anti-inflammatory Agents: Investigation into its effects on cyclooxygenase (COX) enzymes or other pain and inflammation pathways could be warranted.
-
Kinase Inhibitors: Screening against a panel of kinases could reveal potential anticancer or anti-inflammatory activities.
-
Agrochemicals: The trifluoromethyl group is common in modern pesticides and herbicides, making this compound a potential intermediate for new crop protection agents.
Spectroscopic Data
Spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound. While raw spectral data is not provided here, the following techniques would be essential for structure elucidation and purity assessment:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of hydrogen atoms in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): To characterize the trifluoromethyl group.
-
IR (Infrared) Spectroscopy: To identify the functional groups present, such as the amine (-NH₂), amide (-NHC=O), and trifluoromethyl (-CF₃) groups.
-
MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern of the molecule.
Safety and Handling
Detailed toxicology data for this compound is not available. As with any chemical of unknown toxicity, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and agrochemical research. This guide has summarized its known physicochemical properties and provided a representative synthetic protocol. The lack of extensive biological data presents an opportunity for researchers to explore its potential as a novel therapeutic agent or a valuable synthetic intermediate. Future studies should focus on a definitive synthesis and purification, followed by a thorough evaluation of its biological activities.
References
An In-depth Technical Guide to the Structure of 4-Amino-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of 4-Amino-2-(trifluoromethyl)acetanilide. This compound is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance biological activity and metabolic stability.
Chemical Structure and Properties
This compound, with the CAS number 134514-34-4, possesses a molecular formula of C₉H₉F₃N₂O and a molecular weight of 218.18 g/mol .[1][2] The molecule consists of an acetanilide core substituted with an amino group at the 4-position and a trifluoromethyl group at the 2-position of the benzene ring.
Below is a visualization of the molecular structure of this compound.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉F₃N₂O | [1][2] |
| Molecular Weight | 218.18 g/mol | [1][2] |
| CAS Number | 134514-34-4 | [1][2][3][4] |
| Melting Point | 137-139 °C | [1][3][4] |
| Boiling Point | 267.6 °C at 760 mmHg | [1][4] |
| Density | 1.378 g/cm³ | [1] |
| Appearance | White to off-white crystalline solid | [5] |
| Solubility | Soluble in ethanol, methanol, and other organic solvents. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the acetylation of 4-amino-2-(trifluoromethyl)aniline using acetic anhydride.[6]
Materials:
-
4-amino-2-(trifluoromethyl)aniline
-
Acetic anhydride
-
Sodium acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel, etc.)
-
Stirring apparatus
-
Heating mantle or hot plate
-
Ice bath
Procedure:
-
In a suitable Erlenmeyer flask, dissolve a known quantity of 4-amino-2-(trifluoromethyl)aniline in dilute hydrochloric acid. The acid is used to protonate the amino group, forming the more soluble aniline hydrochloride salt.
-
In a separate beaker, prepare a solution of sodium acetate in water.
-
To the solution of the aniline hydrochloride, add acetic anhydride with constant stirring.
-
Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture. The sodium acetate acts as a base to neutralize the hydrochloric acid and facilitate the acetylation reaction.
-
A precipitate of crude this compound should form.
-
Cool the reaction mixture in an ice bath to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.
-
For purification, recrystallize the crude product from a suitable solvent, such as aqueous ethanol. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
The logical workflow for this synthesis is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Spectroscopic Data
¹H NMR Spectroscopy
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, the amide proton, and the methyl protons of the acetyl group. Based on data from similar acetanilide compounds, the following chemical shifts (δ) can be anticipated (in ppm, relative to TMS):[7][8][9]
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (multiple) | 6.5 - 7.5 | m | 3H |
| -NH₂ (Amine) | ~4.8 (broad) | s | 2H |
| -NH- (Amide) | ~9.5 (broad) | s | 1H |
| -CH₃ (Acetyl) | ~2.0 | s | 3H |
The exact chemical shifts and coupling constants would be dependent on the solvent used and the specific spectrometer frequency.
Infrared (IR) Spectroscopy
The Fourier-Transform Infrared (FTIR) spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[10][11]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H stretching | Amine (-NH₂) and Amide (-NH-) |
| ~1670 | C=O stretching (Amide I) | Amide |
| ~1550 | N-H bending (Amide II) | Amide |
| 1300 - 1100 | C-F stretching | Trifluoromethyl (-CF₃) |
| ~1250 | C-N stretching | Aromatic amine and amide |
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 218. The fragmentation pattern would likely involve the loss of the acetyl group and other characteristic cleavages.[12][13]
Expected Fragmentation Pathway:
Caption: Proposed mass fragmentation pathway.
This technical guide provides a foundational understanding of the structure and properties of this compound for professionals in the fields of chemical research and drug development. The provided data and protocols can serve as a valuable resource for the synthesis and characterization of this and related compounds.
References
- 1. echemi.com [echemi.com]
- 2. ias.ac.in [ias.ac.in]
- 3. chembk.com [chembk.com]
- 4. This compound CAS#: 134514-34-4 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-(TRIFLUOROMETHYL)ACETANILIDE(351-36-0) 1H NMR spectrum [chemicalbook.com]
- 8. Acetanilide(103-84-4) 1H NMR spectrum [chemicalbook.com]
- 9. 4'-Aminoacetanilide(122-80-5) 1H NMR spectrum [chemicalbook.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. [Raman, FTIR spectra and normal mode analysis of acetanilide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 4-Amino-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Amino-2-(trifluoromethyl)acetanilide, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its potential biological significance through a hypothetical signaling pathway.
Core Chemical and Physical Properties
This compound, also known as N-[4-amino-2-(trifluoromethyl)phenyl]acetamide, is a substituted acetanilide derivative. The presence of the trifluoromethyl group significantly influences its chemical properties, enhancing metabolic stability and lipophilicity, which are desirable characteristics in drug design.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉F₃N₂O | [3] |
| Molecular Weight | 218.18 g/mol | [3][4] |
| CAS Number | 134514-34-4 | [3][5] |
| Melting Point | 137-139 °C | [5][6] |
| Boiling Point | 267.6 ± 40.0 °C (Predicted) | [6] |
| Density | 1.378 g/cm³ | [7] |
| Appearance | Beige to light brown powder | [1] |
| XLogP3 | 2.9 | [7] |
| Polar Surface Area | 55.1 Ų | [4] |
| IUPAC Name | N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | [4] |
Experimental Protocols
2.1. Synthesis of this compound
This procedure is based on the acetylation of the corresponding aniline precursor, 4-amino-2-(trifluoromethyl)aniline.
Objective: To synthesize this compound via N-acetylation.
Materials:
-
4-amino-2-(trifluoromethyl)aniline
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Sodium acetate
-
Distilled water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 4-amino-2-(trifluoromethyl)aniline in glacial acetic acid.
-
Acetylation: While stirring, slowly add a molar equivalent of acetic anhydride to the solution. To facilitate the reaction, a catalytic amount of sodium acetate can be added.
-
Reaction: Heat the mixture under reflux for approximately 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the flask to room temperature and then pour the mixture into a beaker containing ice-cold water. This will cause the crude product to precipitate out of the solution.
-
Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any remaining acid and unreacted reagents.
-
Recrystallization: Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound as crystals.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
2.2. Analytical Characterization
The identity and purity of the synthesized compound can be confirmed using standard analytical techniques.
Methods:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (with 0.1% formic acid) is a common starting point.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (218.18 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.
Visualized Workflows and Pathways
3.1. Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of an acetanilide derivative as described in the protocol above.
Caption: General workflow for the synthesis and purification of this compound.
3.2. Hypothetical Antimicrobial Signaling Pathway
Trifluoromethylated aniline derivatives have shown potential as antimicrobial agents.[8] They may act by disrupting bacterial cell membranes and inhibiting key virulence factors.[8] The diagram below conceptualizes a hypothetical mechanism of action.
Caption: Hypothetical antimicrobial mechanism of a trifluoromethylated aniline derivative.
Applications and Significance
This compound serves as a crucial building block in medicinal chemistry and agrochemical synthesis.
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various bioactive molecules, including potential analgesic and anti-inflammatory agents.[1][2] The trifluoromethyl group can enhance drug efficacy by improving metabolic stability and cell membrane permeability.[2]
-
Agrochemicals: This compound is also utilized in the development of modern herbicides and pesticides, where the trifluoromethyl group contributes to the potency and effectiveness of the final product.[1][2]
-
Biochemical Research: As a substituted aniline, it can be used in studies related to enzyme inhibition and metabolic pathways, aiding in the broader understanding of drug interactions and biological processes.[1]
-
Analytical Chemistry: It can be employed as a standard in various chromatographic and spectrometric methods for the analysis of complex mixtures.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | C9H9F3N2O | CID 2735954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound CAS#: 134514-34-4 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. mdpi.com [mdpi.com]
physical and chemical properties of 4-Amino-2-(trifluoromethyl)acetanilide
An In-depth Technical Guide on 4-Amino-2-(trifluoromethyl)acetanilide
Introduction
This compound, with the CAS number 134514-34-4, is a substituted aromatic amine. Its chemical structure incorporates an acetamido group, an amino group, and a trifluoromethyl group attached to a benzene ring. This strategic combination of functional groups makes it a compound of interest in various chemical and pharmaceutical research areas. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and lipophilicity, which are crucial for the development of bioactive molecules. This document provides a comprehensive overview of the known , along with relevant experimental protocols.
Chemical Structure and Identifiers
-
IUPAC Name : N-[4-amino-2-(trifluoromethyl)phenyl]acetamide
-
Synonyms : 2-Acetamido-5-aminobenzotrifluoride, 4'-Amino-2'-(trifluoromethyl)acetanilide
-
CAS Number : 134514-34-4
-
Molecular Formula : C₉H₉F₃N₂O
Physical Properties
The physical characteristics of this compound have been determined through various analytical methods. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 218.18 g/mol | |
| Melting Point | 137-139°C | |
| Boiling Point | 267.6 ± 40.0 °C (Predicted) | |
| Density | 1.378 ± 0.06 g/cm³ (Predicted) | |
| Appearance | Not explicitly stated for this specific isomer, but related compounds are beige to light brown or white powders. | |
| Flash Point | 115.6°C | |
| Vapor Pressure | 0.0081 mmHg at 25°C | |
| Refractive Index | 1.54 | |
| Storage | Store at Room Temperature |
Computed and Spectroscopic Properties
Computational models provide additional insights into the properties of the molecule.
| Property | Value | Source |
| pKa | 13.98 ± 0.70 (Predicted) | |
| XLogP3-AA | 218.06669740 | |
| Topological Polar Surface Area | 55.1 Ų | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 2 | |
| Complexity | 242 | |
| Monoisotopic Mass | 218.06669740 Da |
Chemical Properties and Reactivity
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The reactivity of the molecule is dictated by its functional groups:
-
Amino Group (-NH₂) : The primary amino group is a nucleophilic site and can undergo reactions such as diazotization, acylation, and alkylation. It is an activating group, directing electrophilic aromatic substitution to the ortho and para positions.
-
Acetamido Group (-NHCOCH₃) : This is also an activating group, though less so than the amino group. It directs electrophilic substitution to the ortho and para positions. The amide bond can be hydrolyzed under acidic or basic conditions.
-
Trifluoromethyl Group (-CF₃) : This group is strongly electron-withdrawing and deactivating, making electrophilic aromatic substitution on the ring more difficult. It is generally very stable.
The compound is considered an irritant to the eyes, respiratory system, and skin.
Experimental Protocols
General Protocol for Purity Assessment by Titration
Purity of amino-containing aromatic compounds can be determined by diazotization titration.
-
Sample Preparation : Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as dilute hydrochloric acid.
-
Titration : Cool the solution to 0-5°C in an ice bath. Titrate slowly with a standardized solution of sodium nitrite.
-
Endpoint Detection : The endpoint can be detected using an external indicator like starch-iodide paper or potentiometrically. The persistence of a blue color on the starch-iodide paper (indicating excess nitrous acid) for at least two minutes signifies the endpoint.
-
Calculation : The purity is calculated based on the stoichiometry of the reaction between the aromatic amine and sodium nitrite.
General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is used to elucidate the molecular structure.
-
Sample Preparation : Dissolve a small amount of the compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Analysis : Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the molecule.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present.
-
Sample Preparation : Prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, run the analysis as a mull.
-
Data Acquisition : Obtain the IR spectrum using an FTIR spectrometer.
-
Analysis : Identify characteristic absorption bands for the N-H stretches of the amine and amide, the C=O stretch of the amide, and C-F stretches of the trifluoromethyl group.
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Sample Preparation : Dissolve the sample in a suitable volatile solvent.
-
Data Acquisition : Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).
-
Analysis : Observe the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a general logical workflow for the synthesis and subsequent characterization of a chemical compound like this compound.
Caption: Logical workflow from precursor to final characterized product.
An In-depth Technical Guide to the Solubility of 4-Amino-2-(trifluoromethyl)acetanilide
For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients is paramount. This guide provides a detailed overview of the available data and experimental protocols related to the solubility of 4-Amino-2-(trifluoromethyl)acetanilide, a key chemical intermediate. While specific quantitative solubility data for this compound is not extensively available in publicly accessible literature, this document furnishes a framework for its determination and presentation.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below, offering a foundational understanding of the compound's characteristics.
| Property | Value | Reference |
| Molecular Formula | C₉H₉F₃N₂O | [1][2] |
| Molecular Weight | 218.18 g/mol | [2] |
| CAS Number | 134514-34-4 | [1][2] |
| Melting Point | 137-139°C | [2] |
| Boiling Point | 267.6°C at 760 mmHg | [1][2] |
| Density | 1.378 g/cm³ | [2] |
Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |
| Water | 25 | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Shake-Flask |
| Methanol | 25 | Data not available | Shake-Flask |
| Acetone | 25 | Data not available | Shake-Flask |
| Dichloromethane | 25 | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 37 | Data not available | Shake-Flask |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the thermodynamic solubility of a solid is the shake-flask method. This protocol provides a reliable and reproducible approach to ascertain the equilibrium solubility of this compound in various solvents.
1. Materials and Equipment:
- This compound (crystalline solid)
- Selected solvents of high purity
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
2. Procedure:
3. Data Calculation:
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Shake-Flask Solubility Determination Workflow.
References
Spectroscopic Profile of 4-Amino-2-(trifluoromethyl)acetanilide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Amino-2-(trifluoromethyl)acetanilide (CAS No. 134514-34-4). The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.
Compound Information
| Property | Value |
| IUPAC Name | N-[4-amino-2-(trifluoromethyl)phenyl]acetamide[1] |
| Synonyms | This compound, 4'-Amino-2'-(trifluoromethyl)acetanilide |
| CAS Number | 134514-34-4[1] |
| Molecular Formula | C₉H₉F₃N₂O[1] |
| Molecular Weight | 218.18 g/mol [1] |
| Chemical Structure |
Spectroscopic Data
While publicly available, comprehensive peak-listed spectroscopic data for this compound is limited, this section outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine and amide protons, and the methyl protons of the acetamido group.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (position 5) | 6.8 - 7.0 | Doublet of Doublets | ortho: ~8-9 Hz, meta: ~2-3 Hz |
| Aromatic H (position 3) | 6.9 - 7.1 | Doublet | meta: ~2-3 Hz |
| Aromatic H (position 6) | 7.2 - 7.4 | Doublet | ortho: ~8-9 Hz |
| Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet | - |
| Amide (-NH) | 9.0 - 10.0 | Singlet | - |
| Methyl (-CH₃) | 2.0 - 2.2 | Singlet | - |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |
| N-H Stretch (Amide) | 3200 - 3400 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Methyl) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1660 - 1690 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-F Stretch (Trifluoromethyl) | 1100 - 1350 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to yield a molecular ion peak and several characteristic fragment ions.
| m/z | Assignment | Relative Intensity |
| 218 | [M]⁺ (Molecular Ion) | Moderate |
| 176 | [M - CH₂CO]⁺ | High |
| 159 | [M - NH₂COCH₃]⁺ | Moderate |
| 147 | [M - CF₃]⁺ | Moderate |
| 43 | [CH₃CO]⁺ | High |
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data described above.
NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid exchange of the amine and amide protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., Bruker, 300 MHz or higher).
-
Data Acquisition:
-
Record the spectrum at a standard temperature (e.g., 298 K).
-
Acquire the free induction decay (FID) over a spectral width appropriate for aromatic and aliphatic protons (e.g., -2 to 12 ppm).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the signals and analyze the multiplicities and coupling constants.
-
IR Spectroscopy
Objective: To obtain a high-quality FTIR spectrum of the solid material.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and its primary fragments.
Methodology (Electron Ionization):
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.
Caption: General workflow for NMR spectroscopy.
Caption: General workflow for FTIR spectroscopy (KBr pellet method).
Caption: General workflow for Mass Spectrometry (Electron Ionization).
References
An In-depth Technical Guide to 4-Amino-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-(trifluoromethyl)acetanilide, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a plausible synthetic route based on established chemical principles, and discusses its historical context within the broader class of acetanilide analgesics and the strategic use of trifluoromethyl groups in drug design. While specific biological targets and signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide explores the known biological activities of structurally related compounds to infer potential areas of pharmacological relevance.
Introduction
This compound, with the systematic IUPAC name N-[4-amino-2-(trifluoromethyl)phenyl]acetamide[1], is a substituted acetanilide featuring both an amino group and a trifluoromethyl group on the phenyl ring. The acetanilide scaffold has a long history in medicinal chemistry, dating back to the late 19th century with the discovery of the analgesic and antipyretic properties of acetanilide itself. The introduction of a trifluoromethyl group is a modern drug design strategy used to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[2]. This unique combination of a historical pharmacophore and a modern medicinal chemistry moiety makes this compound a compound of significant interest for the development of new therapeutic agents and advanced materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for researchers working with this compound in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 134514-34-4 | [1][3] |
| Molecular Formula | C₉H₉F₃N₂O | [1][3] |
| Molecular Weight | 218.18 g/mol | [1] |
| Melting Point | 137-139 °C | [4] |
| Boiling Point (Predicted) | 267.6 ± 40.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.378 ± 0.06 g/cm³ | [4] |
| XLogP3 | 0.7 | [1] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 5 | [5] |
| Topological Polar Surface Area | 55.1 Ų | [1][5] |
Discovery and History
The specific discovery of this compound is not well-documented in readily available scientific literature. However, its history can be understood within the context of two major streams of chemical and pharmaceutical development: the discovery of acetanilide analgesics and the rise of fluorine chemistry in drug discovery.
Acetanilide was one of the first synthetic analgesics, discovered serendipitously in 1886 to have fever-reducing properties. This sparked the development of a new class of pain-relieving and fever-reducing drugs.
The introduction of the trifluoromethyl group into organic molecules became a significant strategy in medicinal chemistry in the mid-20th century. Researchers found that this group could dramatically improve the pharmacological properties of a drug, including its efficacy and stability in the body[2]. It is therefore likely that this compound was first synthesized as part of a broader investigation into the structure-activity relationships of fluorinated acetanilides, aiming to combine the known analgesic properties of the acetanilide core with the beneficial effects of the trifluoromethyl group.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-amino-2-(trifluoromethyl)aniline in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Reagents: To the stirred solution, add 1.1 equivalents of acetic anhydride and a catalytic amount of a base like pyridine.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. The crude product may precipitate out of solution. If not, extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Collect the crude product by filtration and wash with cold water. Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.
-
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
While the raw spectral data is not publicly available, the following information has been reported for this compound:
| Spectroscopic Technique | Details | Reference |
| ¹H NMR | Spectrum available from John Wiley & Sons, Inc. Sample sourced from Maybridge Chemical Company Ltd. | [1] |
| FTIR | Spectrum obtained via KBr wafer technique. Available from John Wiley & Sons, Inc. Sample sourced from Maybridge Chemical Company Ltd. | [1] |
| Raman Spectroscopy | Spectrum available from John Wiley & Sons, Inc. | [1] |
Biological Activity and Signaling Pathways
Specific studies on the biological activity and mechanism of action of this compound are limited. However, the broader class of acetanilides is known for its analgesic and anti-inflammatory properties, which are generally attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the prostaglandin synthesis pathway.
A related compound, 4-amino-2-trifluoromethyl-phenyl retinate, has been shown to inhibit the proliferation, invasion, and migration of breast cancer cells[6][7]. This activity was linked to the regulation of two intracellular lipid-binding proteins: Cellular Retinoic Acid-Binding Protein 2 (CRABP2) and Fatty Acid-Binding Protein 5 (FABP5)[6][7]. Upregulation of CRABP2 was associated with decreased proliferation, while downregulation of FABP5 was linked to reduced invasion and migration[7]. This suggests that the 4-amino-2-(trifluoromethyl)aniline core may be a valuable scaffold for targeting these pathways in cancer therapy.
Hypothesized Signaling Pathway in Cancer Cells
Caption: Hypothesized mechanism of a related derivative in cancer cells.
Conclusion
This compound is a fascinating molecule at the intersection of classical medicinal chemistry and modern drug design. While its own biological activities are not yet fully elucidated, its structural components suggest potential for development as an analgesic, anti-inflammatory, or even an anti-cancer agent. The synthetic accessibility and the known impact of the trifluoromethyl group on drug properties make it a compelling candidate for further investigation by researchers and drug development professionals. Future studies are needed to fully characterize its pharmacological profile and to explore its potential therapeutic applications.
References
- 1. N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | C9H9F3N2O | CID 2735954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 134514-34-4 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Amino-2-trifluoromethyl-phenyl retinate inhibits proliferation, invasion, and migration of breast cancer cells by independently regulating CRABP2 and FABP5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Amino-2-trifluoromethyl-phenyl retinate inhibits proliferation, invasion, and migration of breast cancer cells by independently regulating CRABP2 and FABP5 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Trifluoromethylated Anilines: A Technical Guide for Drug Discovery
Introduction
Trifluoromethylated anilines are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group onto the aniline scaffold imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics often translate into enhanced pharmacological activity, making trifluoromethylated anilines valuable building blocks for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of trifluoromethylated anilines, focusing on their anticancer and antibacterial properties. It includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of the key signaling pathways involved in their mechanisms of action.
Anticancer Activity of Trifluoromethylated Anilines
Trifluoromethylated aniline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The primary mechanism underlying their anticancer activity is the induction of apoptosis, or programmed cell death.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic activity of various trifluoromethylated aniline derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: Cytotoxicity of Anilino-Substituted Pyrimidine and Quinazoline Derivatives [1]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 8a (4-anilinoquinazoline derivative) | A431 (Skin Carcinoma) | 2.62 |
| Anilino pyrimidine sulfonamide 3d | K562 (Leukemia) | Promising activity |
| Anilino pyrimidine sulfonamide 3e | K562 (Leukemia) | Promising activity |
| Anilino pyrimidine sulfonamide 3g | K562 (Leukemia) | Promising activity |
Table 2: Cytotoxicity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [1]
| Compound ID | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 3a | >50 | 28.3 | 29.1 | >50 |
| 3b | 25.4 | 24.4 | 27.8 | 45.6 |
| 3c | >50 | 32.1 | >50 | >50 |
| 3d | 42.3 | 35.8 | >50 | >50 |
| 4a | >50 | >50 | 26.7 | >50 |
Table 3: Cytotoxicity of Other Trifluoromethylated Aniline Derivatives [1]
| Compound ID | MCF7 (Breast) GI50 (µM) | NCI-H460 (Lung) GI50 (µM) | SF-268 (CNS) GI50 (µM) |
| 4c | 1.02 | Not Specified | Not Specified |
| 6e | 0.42 | Not Specified | Not Specified |
| 4g | 0.52 | Not Specified | Not Specified |
| 6g | 0.15 | Not Specified | Not Specified |
| 5c | 0.49 | Not Specified | Not Specified |
Mechanism of Action: Induction of Apoptosis
Studies on trifluoromethyl-containing compounds suggest that their primary mode of anticancer action is the induction of apoptosis.[1] This programmed cell death is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be involved.
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Trifluoromethylated aniline derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for another 48-72 hours.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
-
IC50 Calculation: Calculate the IC50 value from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.[1]
Annexin V staining is a common method to detect apoptotic cells by flow cytometry. It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Antibacterial Activity of Trifluoromethylated Anilines
Certain trifluoromethylated aniline derivatives have shown significant activity against a range of bacteria, particularly Gram-positive strains. Their mechanism of action is often attributed to the disruption of the bacterial cell membrane and the generation of reactive oxygen species (ROS).
Quantitative Antibacterial Activity Data
The following table summarizes the in vitro antibacterial activity of various trifluoromethylated aniline derivatives, presented as Minimum Inhibitory Concentration (MIC) values.
Table 4: Antibacterial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives [2]
| Compound | S. aureus (MRSA) MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. faecalis MIC (µg/mL) | E. faecium MIC (µg/mL) |
| 6 | 1.56-3.12 | 1.56 | 3.12 | 1.56 |
| 10 | 3.12 | 6.25 | 6.25 | 3.12 |
| 11 | 3.12 | 3.12 | 6.25 | 3.12 |
| 12 | 3.12 | 3.12 | 6.25 | 3.12 |
| 13 | 3.12 | 6.25 | 12.5 | 6.25 |
| 18 | 0.78-1.56 | <0.78 | 1.56 | 1.56 |
| 19 | 1.56 | 1.56 | 3.12 | 1.56 |
| 20 | 1.56 | 1.56 | 3.12 | 1.56 |
| 25 | 0.78 | 1.56 | 3.12 | 0.78 |
Table 5: Antibacterial Activity of Trifluoro-Anilines Against Vibrio Species [3][4]
| Compound | V. parahaemolyticus MIC (µg/mL) | V. harveyi MIC (µg/mL) |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | 100 | 100 |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | 50 | 50 |
Mechanism of Action: ROS Generation and Membrane Disruption
The antibacterial effect of many trifluoromethylated anilines is linked to their ability to induce oxidative stress in bacterial cells through the generation of ROS.[5] These ROS, such as superoxide anions and hydroxyl radicals, can damage essential cellular components like DNA, proteins, and lipids, leading to cell death. Additionally, the lipophilic nature of these compounds can facilitate their interaction with and disruption of the bacterial cell membrane.
Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Trifluoromethylated aniline derivatives (test compounds)
-
Bacterial inoculum (standardized to ~5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions down the plate.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Treated and untreated bacterial cells
-
DCFH-DA solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat bacterial cells with the trifluoromethylated aniline derivative for a specified time.
-
Probe Loading: Incubate the cells with DCFH-DA solution (e.g., 10 µM) in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~485/535 nm). The fluorescence intensity is proportional to the level of intracellular ROS.
Trifluoromethylated anilines represent a promising class of compounds with significant potential in drug development. Their demonstrated anticancer and antibacterial activities, coupled with favorable physicochemical properties, make them attractive scaffolds for the design of new therapeutic agents. The induction of apoptosis in cancer cells and the generation of reactive oxygen species in bacteria are key mechanisms underlying their biological effects. The experimental protocols and data presented in this guide provide a valuable resource for researchers and scientists working to further explore and harness the therapeutic potential of trifluoromethylated anilines. Further investigation into their specific molecular targets and detailed signaling pathways will undoubtedly pave the way for the development of more potent and selective drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [mdpi.com]
- 4. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Strategic Role of the Trifluoromethyl Group in Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, transforming lead compounds into viable drug candidates. This functional group exerts profound effects on a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity. By modulating these key parameters, the CF3 group can significantly enhance a drug's pharmacokinetic and pharmacodynamic profile, leading to improved efficacy, safety, and patient compliance. This technical guide provides an in-depth analysis of the multifaceted roles of the trifluoromethyl group, supported by quantitative data, detailed experimental protocols for property assessment, and graphical representations of key workflows and biological pathways.
Introduction to Fluorine in Medicinal Chemistry
The use of fluorine in drug design has become increasingly common since the first fluorinated drug was commercialized in 1955.[1] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, allow for subtle yet powerful modifications of a molecule's characteristics.[1] Among fluorinated motifs, the trifluoromethyl group is one of the most prevalent and impactful.[2] It is frequently employed to enhance critical drug-like properties, including metabolic stability, membrane permeability, and target binding affinity.[1][3][4] This guide will explore the specific advantages conferred by the CF3 group, providing a technical resource for its rational application in drug discovery.
Core Physicochemical and Biological Effects
The introduction of a CF3 group into a bioactive molecule induces a cascade of changes in its fundamental properties, which are leveraged by medicinal chemists to overcome development challenges.[5][6] These modifications can enhance interactions with biological targets and improve pharmacokinetic characteristics.[6]
dot
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 4-Amino-2-(trifluoromethyl)acetanilide: A Guide for Researchers
For Immediate Release
[CITY, STATE] – [DATE] – As the landscape of drug discovery continues to evolve, the exploration of novel chemical scaffolds with therapeutic promise is paramount. 4-Amino-2-(trifluoromethyl)acetanilide, a structurally distinct acetanilide derivative, presents a compelling starting point for research and development in oncology, inflammation, and pain management. This technical guide provides an in-depth overview of the compound's properties and outlines key potential research areas for scientists and drug development professionals.
Core Compound Properties
This compound is an aromatic amine distinguished by an acetamido group and a trifluoromethyl substituent. The presence of the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[1] A summary of its physicochemical properties is provided in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉F₃N₂O | [2] |
| Molecular Weight | 218.18 g/mol | [2] |
| CAS Number | 134514-34-4 | [2] |
| Melting Point | 137-139 °C | [3] |
| Boiling Point | 267.6 °C at 760 mmHg | [3] |
| XLogP3 | 2.9 | [3] |
| Polar Surface Area | 55.1 Ų | [3] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Appearance | Beige to light brown powder | [4] |
Potential Research Areas and Methodologies
While direct biological data for this compound is limited, research on its close structural analogs and derivatives provides a strong rationale for its investigation in several key therapeutic areas.
Anticancer Activity
A retinate derivative of this compound has demonstrated significant potential in inhibiting the proliferation, invasion, and migration of breast cancer cells. This activity is proposed to be mediated through the independent regulation of two key intracellular lipid-binding proteins: Cellular Retinoic Acid Binding Protein 2 (CRABP2) and Fatty Acid Binding Protein 5 (FABP5).
Proposed Mechanism of Action:
-
Upregulation of CRABP2: This is hypothesized to inhibit cell proliferation. CRABP2 is a key component of the retinoic acid signaling pathway, responsible for transporting retinoic acid into the nucleus to modulate gene expression related to cell differentiation.
-
Downregulation of FABP5: This is suggested to inhibit cancer cell invasion and migration. FABP5 is involved in transporting fatty acids and has been linked to pro-proliferative and inflammatory signaling pathways.
This dual-regulatory activity suggests a promising avenue for differentiation therapy in oncology.
References
An In-Depth Technical Guide to the Safety and Handling of 4-Amino-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and should not be substituted for a formal safety data sheet (SDS) or a comprehensive risk assessment conducted by qualified professionals. While this guide provides a detailed overview of available safety and handling information, data for 4-Amino-2-(trifluoromethyl)acetanilide is limited in some areas. In the absence of specific data for this compound, information on structurally related chemicals, such as other substituted anilines and trifluoromethyl-containing compounds, has been included to provide a more complete understanding of the potential hazards. Always consult the most current SDS from your supplier before handling this chemical.
Chemical Identification and Physical Properties
This compound is a substituted aromatic amine that serves as a building block in various chemical syntheses. Understanding its fundamental properties is the first step in ensuring its safe handling.
| Property | Value | Reference |
| Chemical Name | N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | [1] |
| Synonyms | 4'-Amino-2'-(trifluoromethyl)acetanilide, 2-Acetamido-5-aminobenzotrifluoride | [1] |
| CAS Number | 134514-34-4 | [1][2] |
| Molecular Formula | C₉H₉F₃N₂O | [1] |
| Molecular Weight | 218.18 g/mol | [1] |
| Physical State | Solid, powder | [1][3] |
| Appearance | White to light pink or brown crystalline solid | [3][4] |
| Melting Point | 137-139 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Insoluble in water | [4] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. While a comprehensive GHS classification for this compound is not consistently reported across all sources, the available information suggests the following:
| Hazard Class | Hazard Category | GHS Hazard Statement | Signal Word | Pictogram | Reference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| [2][4] |
| Skin Corrosion/Irritation | Data not available | May cause skin irritation | Warning |
| [2][3][5] |
| Serious Eye Damage/Eye Irritation | Data not available | May cause serious eye irritation | Warning |
| [2][3][5] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Data not available | May cause respiratory irritation | Warning |
| [3][5] |
| Hazardous to the Aquatic Environment, Acute Hazard | Data not available | ||||
| Hazardous to the Aquatic Environment, Chronic Hazard | Data not available |
Note: The hazard classifications for skin, eye, and respiratory irritation are based on general knowledge of aromatic amines and related compounds, as specific data for this compound is lacking.[2][3][5]
Toxicological Information
| Toxicity Endpoint | Result | Species | Method/Reference |
| Acute Oral Toxicity (LD50) | No data available for this specific compound. Acetanilide (a related compound) has an LD50 of 800 mg/kg. | Rat | For Acetanilide |
| Acute Dermal Toxicity (LD50) | No data available | ||
| Acute Inhalation Toxicity (LC50) | No data available | ||
| Skin Corrosion/Irritation | No specific data available. Aromatic amines can be irritating to the skin.[2][5] | ||
| Serious Eye Damage/Irritation | No specific data available. Aromatic amines can be irritating to the eyes.[2][5] | ||
| Respiratory or Skin Sensitization | No data available | ||
| Germ Cell Mutagenicity | No data available | ||
| Carcinogenicity | No data available | ||
| Reproductive Toxicity | No data available | ||
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory tract irritation.[3][5] | ||
| Specific Target Organ Toxicity - Repeated Exposure | No data available | ||
| Aspiration Hazard | Not applicable (solid) |
Safety and Handling Precautions
Given the potential hazards, stringent safety measures should be implemented when handling this compound.
Engineering Controls
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2][5] Local exhaust ventilation is recommended.[2]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE program should be in place. The following are minimum recommendations:
| PPE Type | Specification | Reference |
| Eye/Face Protection | Chemical safety goggles with side shields or a face shield. | [1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. | [1][2] |
| A lab coat or other protective clothing to prevent skin contact. | [2] | |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. | [2] |
Hygiene Measures
-
Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[2][5]
-
Avoid breathing dust.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
First Aid Measures
In the event of exposure, immediate medical attention may be necessary.
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [2][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. | [2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [2] |
Firefighting Measures
| Aspect | Recommendation | Reference |
| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [2] |
| Specific Hazards | During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These may include carbon oxides, nitrogen oxides, and hydrogen fluoride. | [2] |
| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective gear. | [2] |
Accidental Release Measures
| Aspect | Procedure | Reference |
| Personal Precautions | Wear appropriate personal protective equipment (PPE) as described in Section 4.2. Evacuate unnecessary personnel from the area. Avoid breathing dust. | [2] |
| Environmental Precautions | Prevent the material from entering drains, sewers, or waterways. | [2] |
| Cleanup Methods | Carefully sweep up or vacuum the spilled solid material and place it into a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area with soap and water. | [2][5] |
Handling and Storage
| Aspect | Recommendation | Reference |
| Handling | Handle in a well-ventilated area or in a chemical fume hood. Minimize dust generation. Avoid contact with skin, eyes, and clothing. | [1][2] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. | [1][5] |
Stability and Reactivity
| Aspect | Information | Reference |
| Chemical Stability | Stable under recommended storage conditions. | [4][7] |
| Conditions to Avoid | Dust generation, exposure to moisture. | [5][8] |
| Incompatible Materials | Strong oxidizing agents. | [5][8] |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides, hydrogen fluoride. | [2] |
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, standardized OECD guidelines for chemical safety testing should be followed. Below are overviews of key experimental methodologies.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity of a substance.
Methodology:
-
A group of three fasted animals (typically rats) is dosed with the test substance at a starting dose level (e.g., 2000 mg/kg).
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
If two or three animals die, the test is repeated with a new group of three animals at a lower dose level.
-
If one or no animals die, the test is repeated with a new group of three animals at the same dose level to confirm the result.
-
The process is continued until a clear toxic response is observed or the limit dose is reached.
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
A small area of the skin of an albino rabbit is shaved.
-
0.5 grams of the solid test substance is applied to the shaved area and covered with a gauze patch and semi-occlusive dressing.
-
After a 4-hour exposure period, the dressing and any residual test substance are removed.
-
The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.
Potential Signaling Pathway for Aromatic Amine Toxicity
While no specific signaling pathway for this compound has been identified, a general pathway for the toxicity of many aromatic amines involves metabolic activation to reactive intermediates that can cause cellular damage.
This diagram illustrates that aromatic amines can be metabolized by enzymes, such as cytochrome P450s, to form reactive metabolites. These metabolites can then bind to cellular macromolecules like DNA and proteins, leading to DNA adducts and protein damage. This can also induce oxidative stress. The culmination of this cellular damage can result in toxic outcomes, including mutagenicity and carcinogenicity.
Conclusion
This compound is a chemical that requires careful handling due to its potential for harm if swallowed and the likelihood of it causing skin, eye, and respiratory irritation. While specific toxicological data for this compound is limited, the general hazards associated with aromatic amines and trifluoromethyl-containing compounds necessitate the use of stringent safety protocols, including appropriate engineering controls and personal protective equipment. Researchers, scientists, and drug development professionals should always consult the latest Safety Data Sheet and conduct a thorough risk assessment before working with this substance. Adherence to the safety guidelines outlined in this technical guide will help to minimize the risk of exposure and ensure a safe working environment.
References
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. <h1>Comprehensive SDS for Acetanilide – Safety and Handling Guide</h1> – KHA Online-SDS Management [online-msds.com]
- 7. lobachemie.com [lobachemie.com]
- 8. tcichemicals.com [tcichemicals.com]
Methodological & Application
synthesis of 4-Amino-2-(trifluoromethyl)acetanilide from m-trifluoromethyl fluorobenzene
An application note and protocol for the synthesis of 4-Amino-2-(trifluoromethyl)acetanilide is provided below. This document outlines a comprehensive three-step synthetic pathway, including detailed experimental procedures, data summaries, and workflow visualizations intended for researchers, scientists, and professionals in drug development.
Application Notes and Protocols: Synthesis of this compound
Abstract
This document provides a detailed methodology for the synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The described protocol follows a robust three-step reaction sequence starting from the common precursor, 2-(Trifluoromethyl)aniline. The synthesis involves an initial acetylation to protect the amine, followed by regioselective nitration, and concluding with the reduction of the nitro group to yield the final product. This guide includes comprehensive experimental protocols, tabulated data for all key compounds, and diagrams illustrating the synthetic workflow and chemical pathway.
Introduction
This compound is a key building block in organic synthesis, primarily utilized in the development of new pharmaceutical agents and crop protection chemicals.[1] Its structure, featuring a trifluoromethyl group and two distinct amino functionalities, allows for diverse subsequent chemical modifications. The trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity in the final active molecules.[1] The synthetic route presented here is a classical and reliable approach, employing standard organic transformations that are scalable and reproducible in a laboratory setting. The initial starting material specified in the topic, m-trifluoromethyl fluorobenzene, presents a challenging and less direct synthetic route. Therefore, this protocol utilizes the more synthetically logical and commercially available precursor, 2-(Trifluoromethyl)aniline, to achieve the target molecule efficiently.
Overall Reaction Scheme
The synthesis of this compound from 2-(Trifluoromethyl)aniline is achieved in three sequential steps:
-
Acetylation: The amino group of 2-(Trifluoromethyl)aniline is protected as an acetamide.
-
Nitration: A nitro group is introduced at the para-position relative to the activating acetamido group.
-
Reduction: The nitro group is selectively reduced to an amino group to yield the final product.
Data Presentation
The quantitative data for the reactant, intermediates, and the final product are summarized in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound Name | Starting Material | Intermediate 1 | Intermediate 2 | Final Product |
| IUPAC Name | 2-(Trifluoromethyl)aniline | N-[2-(Trifluoromethyl)phenyl]acetamide | N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide | N-[4-Amino-2-(trifluoromethyl)phenyl]acetamide |
| CAS Number | 87-54-7 | 344-62-7[2] | 328-82-5 | 134514-34-4[3] |
| Molecular Formula | C₇H₆F₃N | C₉H₈F₃NO | C₉H₇F₃N₂O₃ | C₉H₉F₃N₂O[3] |
| Molecular Weight | 161.12 g/mol | 203.16 g/mol | 248.15 g/mol | 218.18 g/mol [3] |
| Appearance | Colorless to yellow liquid | White crystalline solid[2] | Yellow solid | Beige to light brown powder[1] |
| Melting Point | 38-40 °C | 99-102 °C | 133-137 °C | 119 °C[1] |
Table 2: Summary of Reaction Conditions and Typical Yields
| Reaction Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1. Acetylation | Acetic Anhydride, Sodium Acetate | Water, Acetic Acid | 100 °C | 30 min | 85-95% |
| 2. Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0-10 °C | 1-2 h | 70-85% |
| 3. Reduction | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Ethanol | Reflux (78 °C) | 3-5 h | 80-90% |
Visual Diagrams
The following diagrams illustrate the experimental workflow and the chemical reaction pathway.
Caption: A flowchart of the overall experimental workflow.
References
Application Note: Laboratory-Scale Synthesis of 4-Amino-2-(trifluoromethyl)acetanilide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Amino-2-(trifluoromethyl)acetanilide is a valuable fluorinated intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This document outlines a reliable, three-step laboratory-scale protocol for the synthesis of this compound starting from 2-(trifluoromethyl)aniline. The described pathway involves acetylation of the amino group, followed by regioselective nitration, and concluding with the reduction of the nitro group.
Overall Synthetic Scheme
The synthesis proceeds in three main steps:
-
Acetylation: Protection of the primary amine of 2-(trifluoromethyl)aniline as an acetamide.
-
Nitration: Electrophilic aromatic substitution to introduce a nitro group at the para-position relative to the activating acetamido group.
-
Reduction: Conversion of the nitro group to a primary amine to yield the final product.
(Self-generated image, not from a search result)
Data Presentation: Reagents and Products
The following table summarizes the key quantitative data for each step in the synthesis.
| Step | Reactant/Product | IUPAC Name | CAS No. | Mol. Weight ( g/mol ) | M.P./B.P. (°C) |
| 1 | Starting Material | 2-(Trifluoromethyl)aniline | 87-54-7 | 161.12 | 31-33 (M.P.) |
| Product | 2-(Trifluoromethyl)acetanilide | 344-62-7 | 203.15 | 105-107 (M.P.) | |
| 2 | Starting Material | 2-(Trifluoromethyl)acetanilide | 344-62-7 | 203.15 | 105-107 (M.P.) |
| Product | 4-Nitro-2-(trifluoromethyl)acetanilide | 395-68-6 | 248.16 | 146-150 (M.P.) | |
| 3 | Starting Material | 4-Nitro-2-(trifluoromethyl)acetanilide | 395-68-6 | 248.16 | 146-150 (M.P.) |
| Product | This compound | 134514-34-4 | 218.18 | 138-142 (M.P.) |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All acids are corrosive and must be handled with extreme care.
Step 1: Synthesis of 2-(Trifluoromethyl)acetanilide
This procedure details the acetylation of 2-(trifluoromethyl)aniline to protect the amino group. The reaction involves nucleophilic acyl substitution.[1]
Materials:
-
2-(Trifluoromethyl)aniline
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Round-bottom flask, magnetic stirrer, heating mantle, filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid (3-4 mL per gram of aniline).
-
While stirring, slowly add acetic anhydride (1.1 eq) to the solution. An exothermic reaction will occur.
-
After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the warm mixture into a beaker containing ice-cold water (approx. 10-fold volume of the reaction mixture) to precipitate the product.
-
Collect the white solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.
-
Dry the product, 2-(trifluoromethyl)acetanilide, under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.
Step 2: Synthesis of 4-Nitro-2-(trifluoromethyl)acetanilide
This protocol describes the regioselective nitration of the acetylated intermediate. The acetamido group directs the electrophilic substitution to the para position.[2]
Materials:
-
2-(Trifluoromethyl)acetanilide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Carefully add 2-(trifluoromethyl)acetanilide (1.0 eq) to a clean, dry round-bottom flask.
-
Place the flask in an ice bath and slowly add cold, concentrated sulfuric acid (approx. 2.5 mL per gram of acetanilide) with stirring. Continue stirring until the solid is completely dissolved. Maintain the temperature below 10°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (0.5 mL per gram of acetanilide). Cool this mixture in an ice bath.
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the dissolved acetanilide solution over 15-20 minutes. It is critical to maintain the reaction temperature between 0-10°C to prevent the formation of dinitro byproducts.[3]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes.
-
Slowly and carefully pour the reaction mixture over crushed ice in a large beaker. The product will precipitate as a pale-yellow solid.
-
Collect the solid by vacuum filtration and wash it extensively with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure 4-nitro-2-(trifluoromethyl)acetanilide.
Step 3: Synthesis of this compound
This final step involves the reduction of the nitro group to an amine using stannous chloride (SnCl₂). This method is effective and selective.[4][5]
Materials:
-
4-Nitro-2-(trifluoromethyl)acetanilide
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 2N)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-nitro-2-(trifluoromethyl)acetanilide (1.0 eq) and ethanol (approx. 10 mL per gram of nitro compound).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 3-4 eq) to the slurry.
-
Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture to a pH of ~11 by adding a sodium hydroxide solution. This will precipitate tin salts.[4]
-
Filter the resulting slurry through a pad of celite to remove the inorganic tin salts, washing the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.
-
Purify the final product, this compound, by recrystallization.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the three-step synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Industrial Manufacturing of 4-Amino-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a plausible industrial manufacturing process for 4-Amino-2-(trifluoromethyl)acetanilide. The synthesis is presented as a multi-step process, commencing with the production of the key intermediate, 4-Amino-2-(trifluoromethyl)benzonitrile, followed by its conversion to the final product. The protocols are based on established chemical literature and patents, offering a scalable and efficient route.
Part 1: Industrial Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
The synthesis of the crucial intermediate, 4-Amino-2-(trifluoromethyl)benzonitrile, is achieved through a three-step process starting from m-trifluoromethyl fluorobenzene. This method is advantageous due to its utilization of readily available raw materials, a straightforward process, and high product purity.[1][2] The overall yield for this intermediate is reported to be in the range of 73% to 75%.[1][2]
Overall Reaction Scheme:
Step 1.1: Positional Bromination of m-Trifluoromethyl Fluorobenzene
This step involves the selective bromination of m-trifluoromethyl fluorobenzene to produce 4-fluoro-2-trifluoromethylbromobenzene.
-
Protocol:
-
Charge a reactor with m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid.
-
Heat the mixture to reflux with stirring.
-
Add dibromohydantoin in batches over a period of time.
-
Maintain the reflux for 5 to 7 hours.
-
After the reaction is complete, cool the mixture and wash with a water-ice solution to obtain 4-fluoro-2-trifluoromethylbromobenzene.
-
Step 1.2: Cyano Group Substitution
The bromo-intermediate is then converted to 4-fluoro-2-trifluoromethylbenzonitrile via a cyanation reaction.
-
Protocol:
-
In a separate reactor, charge quinoline and cuprous cyanide.
-
Heat the mixture to reflux with stirring.
-
Add the 4-fluoro-2-trifluoromethylbromobenzene obtained in the previous step dropwise.
-
Continue the reflux for approximately 22 hours.
-
The product, 4-fluoro-2-trifluoromethylbenzonitrile, is isolated by steam distillation.
-
Step 1.3: Ammonolysis
The final step in the synthesis of the intermediate is the replacement of the fluorine atom with an amino group.
-
Protocol:
-
Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile in ethanol in a sealed reactor.
-
Introduce liquid ammonia into the reactor.
-
Heat the mixture to approximately 120-122°C for 8-10 hours.
-
After cooling, the crude 4-Amino-2-(trifluoromethyl)benzonitrile is obtained.
-
The crude product is purified by recrystallization from toluene to yield the final product with a purity of over 99%.[1]
-
Quantitative Data for the Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
| Parameter | Example 1 | Example 2 |
| Step 1.1: Bromination | ||
| m-Trifluoromethyl fluorobenzene | 250 kg | 250 kg |
| Glacial Acetic Acid | 100 kg | 100 kg |
| Concentrated Sulfuric Acid | 44 kg | 44 kg |
| Dibromohydantoin | 235 kg | 235 kg |
| Reaction Time | 6.5 hours | 6.5 hours |
| Step 1.2: Cyanation | ||
| Quinoline | 310 kg | 250 kg |
| Cuprous Cyanide | 132 kg | 106 kg |
| Reaction Time | 22 hours | Not specified |
| Yield of 4-Fluoro-2-trifluoromethylbenzonitrile | Not specified | 200 kg |
| Step 1.3: Ammonolysis | ||
| 4-Fluoro-2-trifluoromethylbenzonitrile | Not specified | 200 kg |
| Ethanol | 440 kg | 350 kg |
| Liquid Ammonia | 34 kg | 27 kg |
| Reaction Temperature | 122 °C | 120 °C |
| Reaction Time | 10 hours | 8 hours |
| Crude Product Yield | 211 kg | 185 kg |
| Purification | ||
| Toluene | 215 kg | 170 kg |
| Final Product Yield | 186 kg | 168 kg |
| Final Product Purity (HPLC) | 99.3% | 99.2% |
Experimental Workflow for the Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
Part 2: Proposed Synthesis of this compound
Proposed Reaction Scheme:
Step 2.1: Conversion of Benzonitrile to Aniline (Proposed)
The conversion of the benzonitrile to the corresponding aniline (4-amino-2-(trifluoromethyl)aniline) is a key transformation. While several methods exist for converting an aromatic nitrile to an amine (e.g., via hydrolysis to a carboxylic acid followed by a Curtius or Schmidt rearrangement), a direct reduction of the nitrile is not suitable as it would also reduce the aromatic ring or other functional groups under harsh conditions. A Hofmann rearrangement of the corresponding amide, formed from the hydrolysis of the nitrile, is a viable option.
-
Proposed Protocol (based on Hofmann Rearrangement):
-
Hydrolysis to Amide: Hydrolyze 4-Amino-2-(trifluoromethyl)benzonitrile to 4-amino-2-(trifluoromethyl)benzamide using a controlled acid or base-catalyzed reaction.
-
Hofmann Rearrangement: a. Treat the resulting 4-amino-2-(trifluoromethyl)benzamide with bromine or sodium hypobromite in a solution of sodium hydroxide. b. The reaction proceeds through an isocyanate intermediate which is then hydrolyzed in situ to the desired 4-amino-2-(trifluoromethyl)aniline.
-
Step 2.2: Acetylation of 4-amino-2-(trifluoromethyl)aniline
The final step is the acetylation of the aniline derivative to yield the target compound. This is a standard and well-documented transformation in industrial chemistry.
-
Protocol (adapted from general procedures for aniline acetylation):
-
Dissolve 4-amino-2-(trifluoromethyl)aniline in a suitable solvent, such as water containing a stoichiometric amount of hydrochloric acid to form the hydrochloride salt.
-
Add acetic anhydride to the solution.
-
Immediately add a solution of sodium acetate. The sodium acetate acts as a base to liberate the free amine for reaction with the acetic anhydride.[3]
-
The product, this compound, will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol/water to achieve high purity.
-
Logical Relationship for the Proposed Synthesis of this compound
Disclaimer: The protocol for the conversion of 4-Amino-2-(trifluoromethyl)benzonitrile to this compound is a proposed route based on established chemical principles. Optimization of reaction conditions and scale-up studies would be required for industrial implementation.
References
Application of 4-Amino-2-(trifluoromethyl)acetanilide in Agrochemical Formulations: A Detailed Guide
Introduction
4-Amino-2-(trifluoromethyl)acetanilide is a key chemical intermediate primarily utilized in the synthesis of specialized agrochemicals. Its unique structural features, particularly the trifluoromethyl group, impart enhanced biological activity, metabolic stability, and lipophilicity to the final active ingredients. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the development of agrochemical formulations, with a specific focus on the synthesis and application of the fungicide flutolanil.
Synthesis of the Fungicide Flutolanil
This compound serves as a crucial starting material for the synthesis of 2-(trifluoromethyl)benzoic acid, a key precursor to the fungicide flutolanil. Flutolanil is a systemic fungicide effective against diseases caused by Rhizoctonia solani.
A plausible synthetic pathway involves the following key steps:
-
Diazotization and Sandmeyer Reaction: The amino group of this compound is converted to a diazonium salt, which is then transformed into a nitrile group via a Sandmeyer reaction. Subsequent hydrolysis yields 2-(trifluoromethyl)benzoic acid.
-
Acid Chloride Formation: 2-(trifluoromethyl)benzoic acid is converted to its more reactive acid chloride derivative, 2-(trifluoromethyl)benzoyl chloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride.[1][2]
-
Amide Formation: The final step involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 3-isopropoxyaniline to form the active ingredient, flutolanil.[3]
Agrochemical Formulations of Flutolanil
Flutolanil can be formulated into various types for agricultural use, including Emulsifiable Concentrates (EC) and Suspension Concentrates (SC). The choice of formulation depends on the target crop, application method, and desired properties.[4]
Emulsifiable Concentrate (EC) Formulation
EC formulations are liquid products where the active ingredient is dissolved in a water-immiscible solvent along with emulsifiers. They form a stable emulsion when diluted with water.
Protocol for a Generic 15% (w/v) Flutolanil EC Formulation:
-
Dissolution: Dissolve 150 g of technical grade flutolanil (≥95% purity) in a suitable solvent system (e.g., a mixture of an aromatic solvent like Solvesso™ 100 and a ketone) to make up to 800 mL. Gentle heating and stirring may be required.
-
Emulsifier Addition: To the solution, add a blend of anionic and non-ionic emulsifiers. A typical blend could be 50 g of a calcium salt of dodecylbenzene sulfonate (anionic) and 50 g of a fatty alcohol ethoxylate (non-ionic).
-
Homogenization: Stir the mixture until a clear, homogeneous solution is obtained.
-
Volume Adjustment: Adjust the final volume to 1 L with the solvent system.
Suspension Concentrate (SC) Formulation
SC formulations are stable dispersions of solid active ingredient particles in water. They are often preferred for their reduced use of organic solvents.
Protocol for a Generic 40% (w/v) Flutolanil SC Formulation:
-
Aqueous Phase Preparation: In a vessel, mix 450 mL of water, 50 g of propylene glycol (antifreeze), 20 g of a lignosulfonate-based dispersant, and 10 g of a wetting agent (e.g., a non-ionic surfactant).
-
Milling: Add 400 g of technical grade flutolanil to the aqueous phase to form a slurry. Mill the slurry in a bead mill until the desired particle size is achieved (typically a median particle size of <5 µm).
-
Thickener Addition: Prepare a 2% stock solution of xanthan gum in water. Add the xanthan gum solution to the milled suspension under gentle agitation to achieve the desired viscosity.
-
Final Adjustments: Add a preservative and an anti-foaming agent. Adjust the final volume to 1 L with water.
Efficacy and Biological Activity of Flutolanil
Flutolanil is a succinate dehydrogenase inhibitor (SDHI), belonging to FRAC Group 7. It acts by inhibiting Complex II of the mitochondrial respiratory chain in fungi, thereby blocking cellular respiration and energy production.[4] This mode of action is highly specific to Basidiomycete fungi.
Quantitative Efficacy Data
The efficacy of flutolanil has been demonstrated in numerous studies against Rhizoctonia solani in various crops.
| Parameter | Pathogen | Crop | Efficacy Data | Reference |
| EC50 | Rhizoctonia solani | - | 0.12 - 0.99 µg/mL | [5] |
| EC50 | Rhizoctonia isolates | Sugar Beet | Average: 0.32 µg/mL | [6] |
| Disease Reduction | Damping-off (R. solani) | Panax Ginseng | 69% - 84% reduction in disease incidence | [5] |
| Yield Increase | - | Oilseed Rape | 64% increase in yield (as part of a seed treatment) | [7] |
| Control Efficacy | Black Scurf (R. solani) | Potato | 85% - 92% efficacy with 40% SC formulation | [4] |
Experimental Protocols for Efficacy Testing
In Vitro Antifungal Activity Assay (Poisoned Food Technique)
This protocol determines the inhibitory effect of flutolanil on the mycelial growth of Rhizoctonia solani.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Stock Solution Preparation: Prepare a stock solution of technical grade flutolanil in a suitable solvent (e.g., acetone or DMSO).
-
Fungicide-Amended Media: While the PDA is molten (around 45-50°C), add appropriate volumes of the flutolanil stock solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate should contain the solvent only.
-
Inoculation: Place a 5 mm mycelial plug from the growing edge of an actively growing R. solani culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
% Inhibition = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
-
-
EC50 Determination: The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by probit analysis of the inhibition data.
Greenhouse and Field Trials
For in vivo evaluation, formulated products are typically applied to crops under controlled greenhouse conditions or in small-scale field plots.
-
Experimental Design: Use a randomized complete block design with multiple replications.
-
Inoculum Preparation: Grow R. solani on a suitable substrate (e.g., sterilized grain) to produce inoculum.
-
Soil Infestation: Incorporate a known amount of inoculum into the soil or growing medium before or at the time of planting.
-
Fungicide Application: Apply the flutolanil formulation at different rates and timings (e.g., as a soil drench, in-furrow spray, or foliar spray) according to the experimental objectives.
-
Data Collection: Assess disease incidence and severity at regular intervals. At the end of the trial, measure crop yield and quality parameters.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.
Disclaimer: The protocols provided are for research and development purposes only. All work with agrochemicals should be conducted in accordance with local regulations and safety guidelines. The specific components and concentrations in the formulation protocols are illustrative and may require optimization for specific active ingredients and desired formulation properties.
References
- 1. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | Benchchem [benchchem.com]
- 2. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]
- 3. Flutolanil | C17H16F3NO2 | CID 47898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nichino.co.jp [nichino.co.jp]
- 5. Evaluation of fungicides and tobacco cultivar resistance to Rhizoctonia solani incited target spot, damping off and sore shin [agris.fao.org]
- 6. mdpi.com [mdpi.com]
- 7. Yield Loss and Integrated Disease Control of Rhizoctonia solani AG2-1 Using Seed Treatment and Sowing Rate of Oilseed Rape - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-2-(trifluoromethyl)acetanilide as a Key Intermediate in the Synthesis of Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Amino-2-(trifluoromethyl)acetanilide as a potential intermediate in the synthesis of anti-inflammatory drugs, with a focus on the synthesis of Celecoxib, a selective COX-2 inhibitor. While this compound is structurally analogous to known precursors of anti-inflammatory agents, this document will utilize the well-established synthesis of Celecoxib to illustrate the application of similar building blocks in drug development.
Introduction
This compound is a fluorinated aromatic amine that holds potential as a valuable intermediate in the synthesis of pharmacologically active molecules. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug molecule.[1] This makes it an attractive building block for the development of novel therapeutics, particularly in the area of anti-inflammatory drugs that target the cyclooxygenase-2 (COX-2) enzyme.
The selective inhibition of COX-2 is a key strategy in the management of inflammation and pain, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2] Celecoxib, a diaryl-substituted pyrazole, is a prominent example of a selective COX-2 inhibitor. The synthesis of Celecoxib involves the formation of a pyrazole ring system from key intermediates. This document outlines the synthetic pathway to Celecoxib, highlighting the role of intermediates structurally related to this compound.
Synthesis of Anti-inflammatory Drugs
The synthesis of diarylpyrazole-based anti-inflammatory drugs like Celecoxib typically proceeds through a Claisen condensation followed by a cyclization reaction.[3]
Experimental Workflow: Synthesis of Celecoxib
References
Application Notes and Protocols for Utilizing 4-Amino-2-(trifluoromethyl)acetanilide in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-(trifluoromethyl)acetanilide is a versatile chemical scaffold that holds significant potential in the field of drug discovery, particularly in the development of novel enzyme inhibitors. While not extensively characterized as a potent enzyme inhibitor in its own right, its structural features, including the trifluoromethyl group and the acetanilide core, are present in numerous bioactive molecules with demonstrated inhibitory effects against various enzyme classes. This document provides a framework for utilizing this compound as a starting point for the synthesis of a chemical library and subsequent screening for enzyme inhibitory activity. Derivatives of similar chemical structures have shown activity against key enzyme families implicated in a range of diseases, such as proteases, kinases, and histone deacetylases (HDACs). These application notes and protocols are intended to guide researchers in leveraging this scaffold for the discovery of new therapeutic agents.
Data Presentation: Summarizing Screening Results
Effective drug discovery campaigns rely on the systematic evaluation of structure-activity relationships (SAR). Once a library of compounds derived from this compound has been synthesized and screened against a target enzyme, it is crucial to organize the resulting data in a clear and comparable format. The following table provides a template for summarizing key quantitative data, such as the half-maximal inhibitory concentration (IC50), to facilitate SAR analysis and identify promising lead compounds.
| Compound ID | Structure/Modification from Scaffold | Target Enzyme | IC50 (µM) | Notes (e.g., solubility, cytotoxicity) |
| SC-001 | (Reference Scaffold) | e.g., Kinase X | >100 | - |
| DERIV-001 | R1 = methyl, R2 = phenyl | e.g., Kinase X | 15.2 | Moderate solubility |
| DERIV-002 | R1 = ethyl, R2 = 4-chlorophenyl | e.g., Kinase X | 5.8 | Good solubility, low cytotoxicity |
| DERIV-003 | R1 = propyl, R2 = 2-pyridyl | e.g., Kinase X | 22.1 | - |
| ... | ... | ... | ... | ... |
Experimental Protocols
General Workflow for Library Synthesis and Screening
The successful identification of enzyme inhibitors from the this compound scaffold involves a multi-step process. This workflow begins with the chemical modification of the scaffold to generate a diverse library of related compounds, followed by high-throughput screening to identify active compounds, and culminates in the characterization of lead candidates.
Figure 1. A generalized workflow for the development and screening of an inhibitor library based on the this compound scaffold.
Protocol for a General High-Throughput Enzyme Inhibition Assay
This protocol provides a general method for a 96-well plate-based colorimetric or fluorometric enzyme inhibition assay. It should be optimized for the specific enzyme and substrate being investigated.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Cofactors (if required by the enzyme)
-
This compound-derived compound library dissolved in DMSO
-
Positive control inhibitor
-
Negative control (DMSO)
-
96-well microplates (e.g., clear for colorimetric, black for fluorescent assays)
-
Multichannel pipettes
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the library compounds and the positive control inhibitor in the assay buffer. A typical starting concentration for screening is 10 µM.
-
Using a multichannel pipette, add 2 µL of each compound dilution, positive control, and DMSO (negative control) to the wells of a 96-well plate.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of the target enzyme in the assay buffer at a concentration that gives a robust signal within the linear range of the assay.
-
Add 48 µL of the enzyme solution to each well containing the compounds and controls.
-
Mix gently by tapping the plate or using a plate shaker.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiation of Enzymatic Reaction:
-
Prepare a working solution of the substrate in the assay buffer. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to sensitively detect competitive inhibitors.
-
Add 50 µL of the substrate solution to each well to initiate the reaction. The final reaction volume will be 100 µL.
-
-
Signal Detection:
-
Immediately place the microplate in a plate reader pre-set to the optimal temperature.
-
Measure the absorbance or fluorescence at regular intervals (e.g., every minute for 10-30 minutes) at the appropriate wavelength for the product being formed.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the signal versus time curve.
-
Determine the percent inhibition for each compound using the following formula: % Inhibition = [1 - (Ratecompound - Rateblank) / (RateDMSO - Rateblank)] x 100 (where Rateblank is the rate in wells with no enzyme).
-
For compounds showing significant inhibition, perform dose-response experiments with a wider range of concentrations to determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Potential Signaling Pathways to Target
Given that molecules with trifluoromethyl and acetanilide moieties have been shown to inhibit kinases, a common area of investigation for derivatives of this compound would be kinase signaling pathways, which are frequently dysregulated in diseases like cancer. The following diagram illustrates a generic kinase signaling cascade that is often a target for therapeutic intervention.
Figure 2. A representative kinase signaling pathway that could be targeted by inhibitors derived from the this compound scaffold.
Disclaimer: This document provides general guidance and protocols. All experimental procedures should be adapted and optimized for the specific enzyme system and laboratory conditions. Appropriate safety precautions should be taken when handling all chemical reagents.
Application Notes and Protocols for the Analysis of 4-Amino-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 4-Amino-2-(trifluoromethyl)acetanilide using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methodologies are based on established analytical principles for similar compounds and are intended to serve as a comprehensive starting point for method development and validation.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and concentration are critical parameters that require accurate and reliable analytical methods for monitoring during synthesis and in final products. This document outlines detailed protocols for HPLC and GC analysis, including sample preparation, chromatographic conditions, and data analysis.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is proposed for its quantification.
Experimental Protocol: HPLC-UV
Objective: To determine the concentration and purity of this compound in a sample.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Data acquisition and processing software.
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (analytical grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Sample Solution: Prepare the sample by dissolving a known amount in methanol to achieve an expected concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to the peak area of the reference standard. A calibration curve should be constructed using a series of standard solutions of known concentrations to assess linearity.
Expected Quantitative Data (HPLC)
The following table summarizes the expected performance characteristics of the proposed HPLC method.
| Parameter | Expected Value |
| Retention Time (RT) | Approx. 12.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography (GC) Method
For the analysis of this compound by GC, a derivatization step is recommended to improve its volatility and thermal stability, which is a common practice for compounds containing polar amino groups.[2] Silylation is a widely used derivatization technique.[2]
Experimental Protocol: GC-FID with Derivatization
Objective: To determine the concentration of this compound in a sample following derivatization.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Autosampler and data acquisition software.
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Dichloromethane (GC grade)
-
Nitrogen gas (high purity)
Derivatization Procedure:
-
Accurately weigh about 1 mg of the sample or standard into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Run Time | 25 minutes |
Data Analysis: The concentration of the derivatized analyte is determined by comparing its peak area to that of a derivatized reference standard. A calibration curve should be prepared to ensure linearity over the desired concentration range.
Expected Quantitative Data (GC)
The following table presents the anticipated performance characteristics for the proposed GC method.
| Parameter | Expected Value |
| Retention Time (RT) | Approx. 18.2 min |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97-103% |
GC Derivatization and Analysis Workflow Diagram
Caption: Workflow for the GC analysis of this compound.
Method Suitability and Validation
The proposed methods should be validated according to ICH guidelines or internal standard operating procedures. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. The choice between HPLC and GC will depend on the specific application, sample matrix, and available instrumentation. HPLC is generally preferred for its direct analysis capabilities without the need for derivatization, while GC can offer higher resolution for certain impurity profiles.
References
Application Notes and Protocols for the Purification of 4-Amino-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the purification of 4-Amino-2-(trifluoromethyl)acetanilide. The primary purification techniques discussed are recrystallization and column chromatography. These methods are tailored to remove common impurities associated with the synthesis of this compound, such as unreacted starting materials and byproducts. This guide is intended to assist researchers in obtaining high-purity this compound, a crucial intermediate in pharmaceutical and agrochemical research.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. The purity of this intermediate is critical for the successful synthesis of target compounds and for ensuring the validity of biological assay results. The protocols herein describe effective methods for the purification of this compound, addressing the removal of likely impurities.
Potential Impurities:
The synthesis of this compound typically involves the acetylation of 4-amino-2-(trifluoromethyl)aniline. Potential impurities may include:
-
Unreacted 4-amino-2-(trifluoromethyl)aniline: The starting material for the acetylation reaction.
-
Acetic Anhydride/Acetic Acid: Residual acetylating agent or its hydrolysis product.
-
Di-acetylated byproduct: Over-acetylation can lead to the formation of N-acetyl-N-[4-amino-2-(trifluoromethyl)phenyl]acetamide.
-
Oxidation products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.
Purification Techniques
Two primary methods are recommended for the purification of this compound: recrystallization and column chromatography. The choice of method will depend on the impurity profile and the desired scale of purification.
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Table 1: Recrystallization Solvent Screening (Hypothetical Data)
| Solvent System | Solubility of this compound (at boiling) | Crystal Formation upon Cooling | Estimated Purity (Post-Recrystallization) | Estimated Yield |
| Water | Sparingly Soluble | Slow, well-formed needles | >99% | Low |
| Ethanol | Highly Soluble | Requires addition of anti-solvent | ~98% | Moderate |
| Ethanol/Water (e.g., 1:1) | Soluble | Good crystal formation | >99% | High |
| Isopropanol | Soluble | Good crystal formation | >99% | High |
| Toluene | Sparingly Soluble | Poor crystal formation | ~97% | Low |
This protocol is a general guideline and may require optimization based on the initial purity of the compound.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol (near boiling) in an Erlenmeyer flask with stirring.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal (approximately 1-2% w/w). Reheat the solution to boiling for 5-10 minutes with stirring.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy, indicating the saturation point. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature undisturbed to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For aromatic amines like this compound, special considerations are necessary to prevent irreversible adsorption to the acidic silica gel.
Table 2: Column Chromatography Conditions and Expected Purity (Hypothetical Data)
| Stationary Phase | Mobile Phase (Eluent) | Elution Order | Estimated Purity (Post-Column) | Estimated Yield |
| Silica Gel | Hexane:Ethyl Acetate (e.g., 7:3) + 0.5% Triethylamine | 1. Less polar impurities2. 4-Amino-2-(trifluoromethyl)acetanilide3. More polar impurities | >99.5% | ~85-95% |
| Amine-functionalized Silica Gel | Hexane:Ethyl Acetate (e.g., 8:2) | 1. Less polar impurities2. 4-Amino-2-(trifluoromethyl)acetanilide3. More polar impurities | >99.5% | ~90-98% |
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 7:3 with 0.5% Triethylamine).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a well-packed, uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the elution of the compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pooling and Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Melting Point: A sharp melting point close to the literature value (137-139 °C) is indicative of high purity.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a suitable starting point for method development.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect the presence of impurities.
Visualized Workflows
Caption: Recrystallization workflow for this compound.
Caption: Column chromatography workflow for purifying the target compound.
Caption: Logical relationship of purification methods and analysis.
References
Application Notes and Protocols for the Derivatization of 4-Amino-2-(trifluoromethyl)acetanilide in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 4-Amino-2-(trifluoromethyl)acetanilide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below focus on leveraging the reactivity of the aromatic amino group to introduce diverse functionalities, enabling the construction of complex molecular architectures for drug discovery and development.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other biologically active heterocycles. The presence of the trifluoromethyl group often enhances the metabolic stability and binding affinity of the final compounds, while the amino group serves as a versatile handle for a variety of chemical transformations. These protocols detail key derivatization reactions, including diazotization for the formation of hydrazine derivatives and subsequent pyrazole synthesis, as well as N-acylation and N-alkylation for the introduction of diverse side chains.
Diazotization and Reduction to 4-Hydrazinyl-2-(trifluoromethyl)acetanilide
A critical derivatization of this compound is its conversion to the corresponding hydrazine. This is typically achieved through a two-step sequence involving diazotization of the primary amine followed by in-situ reduction of the resulting diazonium salt. The hydrazine derivative is a key precursor for the synthesis of pyrazole-containing compounds, a common motif in many pharmaceuticals.
Experimental Protocol:
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Distilled Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g (45.8 mmol) of this compound in 100 mL of distilled water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 15 mL of concentrated hydrochloric acid while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve 3.3 g (47.8 mmol) of sodium nitrite in 20 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the amine suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C. The completion of diazotization can be monitored using starch-iodide paper.
-
-
Reduction:
-
In a separate flask, prepare a solution of 26.0 g (115 mmol) of stannous chloride dihydrate in 50 mL of concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for 2 hours at room temperature.
-
Basify the reaction mixture to pH 10-12 by the slow addition of a 50% aqueous sodium hydroxide solution, keeping the temperature below 20 °C with an ice bath.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-hydrazinyl-2-(trifluoromethyl)acetanilide.
-
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Product | Molecular Weight ( g/mol ) | Expected Yield (%) |
| This compound | 218.18 | 45.8 | 4-Hydrazinyl-2-(trifluoromethyl)acetanilide | 233.19 | 75-85 |
Workflow Diagram:
Caption: Workflow for the synthesis of 4-hydrazinyl-2-(trifluoromethyl)acetanilide.
Synthesis of Pyrazole Derivatives via Condensation
The synthesized 4-hydrazinyl-2-(trifluoromethyl)acetanilide can be readily condensed with 1,3-dicarbonyl compounds to form highly substituted pyrazoles. This reaction is a cornerstone in the synthesis of celecoxib and its analogues.
Experimental Protocol:
Materials:
-
4-Hydrazinyl-2-(trifluoromethyl)acetanilide
-
1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 5.0 g (21.4 mmol) of 4-hydrazinyl-2-(trifluoromethyl)acetanilide in 50 mL of ethanol in a round-bottom flask.
-
Add 5.4 g (23.5 mmol) of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired pyrazole derivative.
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Product (Celecoxib Analogue) | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 4-Hydrazinyl-2-(trifluoromethyl)acetanilide | 233.19 | 21.4 | N-(4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-2-(trifluoromethyl)acetamide | 427.35 | 85-95 |
Workflow Diagram:
Caption: Synthesis of a pyrazole derivative via condensation.
N-Acylation of this compound
The amino group of this compound can be acylated to introduce a variety of functional groups, which can modulate the biological activity of the resulting compounds.
Experimental Protocol:
Materials:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2.18 g (10.0 mmol) of this compound in 50 mL of dry DCM in a round-bottom flask.
-
Add 1.2 equivalents of pyridine or triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of the desired acyl chloride (e.g., benzoyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Product (N-Acylated) | Molecular Weight ( g/mol ) | Expected Yield (%) |
| This compound | 218.18 | 10.0 | N-(4-acetamido-3-(trifluoromethyl)phenyl)benzamide | 322.28 | 90-98 |
Workflow Diagram:
Caption: General workflow for N-acylation.
N-Alkylation of this compound
N-alkylation introduces alkyl substituents to the amino group, which can be useful for structure-activity relationship (SAR) studies. Reductive amination is a common method for this transformation.
Experimental Protocol:
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium Triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid
Procedure:
-
To a solution of 2.18 g (10.0 mmol) of this compound in 50 mL of DCE, add 1.1 equivalents of the desired aldehyde or ketone (e.g., benzaldehyde).
-
Add a few drops of acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add 1.5 equivalents of sodium triacetoxyborohydride in portions.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Product (N-Alkylated) | Molecular Weight ( g/mol ) | Expected Yield (%) |
| This compound | 218.18 | 10.0 | N-(4-(benzylamino)-2-(trifluoromethyl)phenyl)acetamide | 308.31 | 70-85 |
Workflow Diagram:
Caption: General workflow for N-alkylation via reductive amination.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
experimental protocols for reactions involving 4-Amino-2-(trifluoromethyl)acetanilide
Application Notes and Protocols for 4-Amino-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated aromatic amine that serves as a valuable intermediate in the synthesis of various organic molecules.[1] Its chemical structure, featuring a primary aromatic amine, an acetamide group, and an electron-withdrawing trifluoromethyl group, provides a unique combination of reactivity and physicochemical properties. These characteristics make it a significant building block in the development of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group, in particular, can enhance properties such as metabolic stability and lipophilicity in the final products, which is highly desirable in drug design.[1] This document provides an overview of the applications of this compound and a detailed, representative experimental protocol for a reaction involving this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its appropriate handling, storage, and application in experimental procedures.
| Property | Value | Reference(s) |
| CAS Number | 134514-34-4 | [2][3] |
| Molecular Formula | C₉H₉F₃N₂O | [1][2][3] |
| Molecular Weight | 218.18 g/mol | [1][2][3] |
| Appearance | Beige to light brown powder | [1] |
| Melting Point | 137-139 °C | [2][3] |
| Boiling Point | 267.6 °C at 760 mmHg | [3] |
| Density | 1.378 g/cm³ | [3] |
| Flash Point | 115.6 °C | [3] |
| Solubility | Soluble in many organic solvents. |
Table 1: Physicochemical Data of this compound.
Applications in Organic Synthesis
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. Its applications include:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1]
-
Agrochemicals: This compound is used in the formulation of agrochemicals, where the trifluoromethyl group can enhance the efficacy of herbicides and pesticides.[1]
-
Biochemical Research: It is employed in studies related to enzyme inhibition and metabolic pathways, aiding in the understanding of drug interactions.[1]
-
Analytical Chemistry: It can be used as a standard in chromatographic and spectrometric techniques.[1]
The primary reactive site for many synthetic transformations is the aromatic amino group. This group can undergo a variety of reactions, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.
Experimental Protocols
While specific are not widely available in publicly accessible literature, a common and representative reaction for anilines is the synthesis of azo dyes. The following protocol is a detailed, representative procedure for the synthesis of an azo dye using this compound, based on established methods for similar aniline derivatives.
Protocol: Representative Synthesis of a Monoazo Dye from this compound and Phenol
This two-step protocol describes the diazotization of this compound followed by an azo coupling reaction with phenol to produce 4-hydroxy-4'-(acetylamino)-3'-(trifluoromethyl)azobenzene.
Step 1: Diazotization of this compound
Caption: Workflow for the diazotization of this compound.
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 100 mL beaker, dissolve 2.18 g (0.01 mol) of this compound in 10 mL of 3 M hydrochloric acid. Gentle heating may be required to achieve complete dissolution.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound hydrochloride while maintaining the temperature between 0-5 °C.
-
Continue stirring the mixture in the ice bath for 15-20 minutes after the addition is complete. The resulting solution contains the diazonium salt and should be used promptly in the next step.
Step 2: Azo Coupling with Phenol
Caption: Workflow for the azo coupling reaction.
Materials and Reagents:
-
Diazonium salt solution from Step 1
-
Phenol (C₆H₅OH)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a 250 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 15 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold phenol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the azo dye completely.
-
Collect the crude dye by vacuum filtration and wash it with cold water.
-
Purify the product by recrystallization from an appropriate solvent, such as ethanol, to yield the pure azo dye.
Data Presentation
The following table summarizes the expected inputs and outputs for the representative synthesis of the azo dye.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |
| This compound | 218.18 | 2.18 | 0.01 | 4-hydroxy-4'-(acetylamino)-3'-(trifluoromethyl)azobenzene | 323.27 | 3.23 |
| Phenol | 94.11 | 0.94 | 0.01 |
Table 2: Stoichiometry for the Representative Azo Dye Synthesis.
Logical Relationship Diagram
The following diagram illustrates the logical relationship in the synthetic utility of this compound as a versatile chemical intermediate.
Caption: Synthetic utility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis - Materials Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4-Amino-2-(trifluoromethyl)acetanilide in Novel Polymer Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 4-Amino-2-(trifluoromethyl)acetanilide as a monomer in the synthesis of novel polymers. The incorporation of the trifluoromethyl (-CF3) group is anticipated to impart a range of desirable properties, making the resultant polymers promising candidates for advanced applications, including in the biomedical and electronics fields. While direct literature on the polymerization of this compound is limited, the following protocols and data are based on established methodologies for structurally similar fluorinated aromatic amines.
Anticipated Polymer Properties
The introduction of the bulky, electron-withdrawing trifluoromethyl group into the polymer backbone is expected to significantly influence the material's properties.[1][2] This "fluorine effect" can lead to polymers with enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and reduced water absorption.[3]
Key Advantages of Incorporating this compound:
-
Enhanced Solubility: The presence of the -CF3 group can disrupt polymer chain packing, increasing the fractional free volume and leading to improved solubility in a wider range of organic solvents.[1][4] This facilitates easier processing and characterization of the resulting polymers.
-
Improved Thermal Stability: Polymers containing fluorinated groups generally exhibit high thermal stability due to the strength of the carbon-fluorine bond.[5] This makes them suitable for applications requiring high-temperature resistance.
-
Low Dielectric Constant: The low polarizability of the C-F bond contributes to a lower dielectric constant in the resulting polymers.[6][7] This is a critical property for materials used in microelectronics as interlayer insulating materials.
-
Reduced Water Absorption: The hydrophobic nature of the trifluoromethyl group leads to polymers with lower water uptake, which is beneficial for maintaining stable electrical and mechanical properties in varying humidity environments.[6]
-
High Glass Transition Temperature (Tg): The rigidity and bulkiness of the trifluoromethyl group can restrict segmental motion of the polymer chains, leading to higher glass transition temperatures.[6]
Potential Applications
The unique combination of properties imparted by the this compound monomer makes the resulting polymers suitable for a variety of high-performance applications:
-
Microelectronics: As low-dielectric constant materials for interlayer insulation in integrated circuits, flexible displays, and other electronic components.[7]
-
Aerospace and Automotive: In applications requiring high thermal stability, chemical resistance, and lightweight properties.
-
Biomedical Devices: The chemical inertness and potential for controlled surface properties make these polymers interesting for medical implants, drug delivery systems, and diagnostic devices.[5]
-
Membranes for Gas Separation: The increased free volume associated with the -CF3 group can enhance gas permeability and selectivity, making these polymers suitable for membrane-based gas separation applications.[3]
Quantitative Data Summary
The following table summarizes the properties of various polymers synthesized from structurally similar trifluoromethyl-containing aromatic amines. This data provides a reasonable expectation for the performance of polymers derived from this compound.
| Polymer Type | Monomers | Tg (°C) | Td5 (°C)¹ | Dielectric Constant (1 MHz) | Water Absorption (%) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Polyimide | 2,2'-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone and various dianhydrides | 259-281 | 551-561 (N₂) | 2.69–2.85 | 0.59–0.68 | - | - | [6] |
| Polyimide | HFPBDA and 6FDA | - | - | 3.21 | 0.57 | 102 | 13.0 | [7] |
| Polyimide | 2,2-bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl)anilide and 6FDA | 290 | ~500 (air) | 2.81 | 1.9 | - | - | [4] |
| Polyamide | 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline and various dicarboxylic acids | >300 | >400 | - | - | - | - | [8] |
¹ Temperature at 5% weight loss.
Experimental Protocols
The following are generalized protocols for the synthesis of polyamides and polyimides using this compound as a diamine monomer. Note: These protocols are adapted from literature procedures for similar monomers and may require optimization.
Protocol 1: Synthesis of Polyamides via Direct Polycondensation
This protocol describes a common method for synthesizing polyamides from a diamine and a dicarboxylic acid.
Materials:
-
This compound (diamine monomer)
-
Aromatic dicarboxylic acid (e.g., terephthalic acid, isophthalic acid)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser
-
Heating mantle with temperature controller
-
Dropping funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Vacuum filtration apparatus
Procedure:
-
Monomer Dissolution: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve this compound, an equimolar amount of the aromatic dicarboxylic acid, and anhydrous calcium chloride in anhydrous NMP.
-
Addition of Reagents: To the stirred solution, add anhydrous pyridine. Cool the mixture to room temperature.
-
Polycondensation: Slowly add triphenyl phosphite to the reaction mixture. Heat the mixture to 100-120 °C and maintain this temperature for 3-6 hours with continuous stirring.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Filter the fibrous polymer precipitate and wash it thoroughly with hot methanol and then with deionized water to remove any unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours.
Protocol 2: Two-Step Synthesis of Polyimides
This protocol involves the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization.
Materials:
-
This compound (diamine monomer)
-
Aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA), 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA))
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Deionized water
Equipment:
-
Three-necked flask with a mechanical stirrer and nitrogen inlet
-
Ice bath
-
Standard laboratory glassware
-
Vacuum filtration apparatus
-
Glass plates for film casting
-
High-temperature oven or furnace
Procedure:
Step 1: Poly(amic acid) Synthesis
-
Monomer Dissolution: In a dry three-necked flask under a nitrogen atmosphere, dissolve an equimolar amount of this compound in anhydrous DMAc. Cool the solution to 0-5 °C using an ice bath.
-
Dianhydride Addition: Gradually add an equimolar amount of the aromatic dianhydride powder to the stirred diamine solution over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring. The solution will become viscous as the poly(amic acid) forms.
Step 2: Imidization (Thermal or Chemical)
-
Thermal Imidization (for film formation):
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a high-temperature oven and heat it in a stepwise manner: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour under a nitrogen atmosphere to effect complete imidization and removal of solvent.
-
Cool the oven slowly to room temperature to obtain the polyimide film.
-
-
Chemical Imidization (for powder):
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit) as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.
-
Filter, wash with methanol, and dry the polyimide powder in a vacuum oven at 150-200 °C for 12 hours.
-
Visualizations
Caption: Generalized experimental workflows for the synthesis of polyamides and polyimides.
Caption: Logical relationship of monomer to enhanced properties and potential applications.
References
- 1. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. DSpace at KOASAS: Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups [koasas.kaist.ac.kr]
Troubleshooting & Optimization
common impurities in 4-Amino-2-(trifluoromethyl)acetanilide and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-(trifluoromethyl)acetanilide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Common impurities in this compound typically arise from the synthetic route used for its preparation. A likely synthesis involves the reduction of a nitro-substituted precursor followed by acetylation. Therefore, potential impurities include:
-
Unreacted Starting Materials: Such as 4-nitro-3-(trifluoromethyl)aniline or other positional isomers.
-
Intermediates from Nitro Reduction: Including nitroso and hydroxylamine derivatives.
-
Byproducts of Nitro Reduction: Azo and azoxy compounds can form as coupling byproducts during the reduction of the nitro group.
-
Positional Isomers: Isomers of the starting materials or the final product can be carried through the synthesis.
-
Di-acetylated Product: Over-acetylation of the diamine intermediate can lead to the formation of a di-acetylated impurity.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., acetic acid, ethanol, water) and residual reagents may be present.
Q2: My this compound appears discolored (e.g., yellow or brown). What could be the cause?
A2: Discoloration is often an indication of the presence of impurities. Specifically, oxidized species or byproducts from the synthesis, such as azo compounds, can impart color to the final product. The presence of residual starting materials or intermediates from the nitro reduction step can also contribute to a non-white appearance.
Q3: How can I assess the purity of my this compound sample?
A3: The most common and reliable method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can effectively separate the main compound from its potential impurities. Melting point analysis is a simpler, albeit less precise, method. A pure compound will have a sharp melting point range, whereas the presence of impurities will typically cause a broader and depressed melting point range.
Troubleshooting Guides
Issue 1: Low Purity of this compound
Symptoms:
-
Broad melting point range.
-
Unexpected peaks in the HPLC chromatogram.
-
Discoloration of the solid.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure the synthetic reaction (e.g., reduction of the nitro group or acetylation) has gone to completion by monitoring with Thin Layer Chromatography (TLC) or HPLC. If necessary, adjust reaction time, temperature, or reagent stoichiometry. |
| Inefficient purification | The initial purification may not have been sufficient to remove all impurities. Further purification by recrystallization or column chromatography is recommended. |
| Decomposition | Although generally stable, prolonged exposure to harsh conditions (strong acids/bases, high temperatures) could lead to degradation. Store the compound in a cool, dry, and dark place. |
Issue 2: Difficulty in Removing a Specific Impurity
Symptom:
-
A persistent impurity peak in the HPLC chromatogram even after initial purification.
Possible Solutions:
-
Recrystallization with a Different Solvent System: If a single solvent recrystallization is ineffective, a two-solvent system may provide better separation. Good solvent pairs are those in which the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent), and the two solvents are miscible.
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can be a highly effective purification method.
-
Acid-Base Extraction: If the impurity has acidic or basic properties different from the desired product, an acid-base extraction can be employed to selectively remove it.
Data on Impurity Removal
| Purification Method | Initial Purity (Typical) | Purity after Purification (Expected) | Key Impurities Removed |
| Recrystallization (Single Solvent) | 85-95% | >98% | Unreacted starting materials, some byproducts |
| Recrystallization (Two-Solvent) | 85-95% | >99% | More challenging byproducts, isomers |
| Column Chromatography | <85% | >99.5% | Closely related isomers, trace impurities |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of acetanilide derivatives and should be optimized for this compound.
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, isopropanol, or mixtures like ethanol/water) at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture to boiling on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Purity Assessment by HPLC
This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of a modifier like 0.1% trifluoroacetic acid or formic acid for better peak shape). A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound and its likely impurities have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a suitable solvent like acetonitrile to a known concentration.
Workflow for Impurity Identification and Removal
Caption: Workflow for the identification and removal of impurities from this compound.
Technical Support Center: Synthesis of 4-Amino-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-Amino-2-(trifluoromethyl)acetanilide. The synthesis typically proceeds in three main stages: acetylation of 3-(trifluoromethyl)aniline, nitration of the resulting N-(3-(trifluoromethyl)phenyl)acetamide, and subsequent reduction of the nitro group to an amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent synthetic pathway involves a three-step sequence:
-
Acetylation: The starting material, 3-(trifluoromethyl)aniline, is acetylated, most commonly with acetic anhydride, to form N-(3-(trifluoromethyl)phenyl)acetamide. This step is crucial to protect the amino group and control the regioselectivity of the subsequent nitration.[1]
-
Nitration: The acetylated compound is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 4-nitro-2-(trifluoromethyl)acetanilide.
-
Reduction: Finally, the nitro group of 4-nitro-2-(trifluoromethyl)acetanilide is reduced to an amino group to yield the final product, this compound.
Q2: Why is the acetylation of 3-(trifluoromethyl)aniline necessary before nitration?
A2: Direct nitration of anilines is often problematic. The amino group is a strong activating group, which can lead to multiple nitrations and oxidation side reactions.[1] Acetylation converts the amino group into a less activating acetamido group. This moderation of reactivity allows for a more controlled, mono-nitration of the aromatic ring.[1]
Q3: What are the expected major and minor products during the nitration step?
A3: The acetamido group is an ortho-, para-director. Therefore, the nitration of N-(3-(trifluoromethyl)phenyl)acetamide is expected to yield a mixture of isomers. The major product is the desired 4-nitro-2-(trifluoromethyl)acetanilide (para to the acetamido group). The formation of the ortho-isomer, 2-nitro-3-(trifluoromethyl)acetanilide, is also possible as a minor product. The trifluoromethyl group is a deactivating, meta-directing group, which reinforces the formation of the 4-nitro product.
Q4: What are some common reducing agents for the final reduction step, and what are their potential drawbacks?
A4: Several reducing agents can be employed for the conversion of the nitro group to an amine. Common choices include:
-
Catalytic Hydrogenation (e.g., H₂/Pd/C): This is often a clean and efficient method. However, it may not be suitable if other functional groups sensitive to hydrogenation are present in the molecule.
-
Metal/Acid Combinations (e.g., Sn/HCl, Fe/HCl): These are classical and effective methods for nitro group reduction. A potential issue is the need to remove metal salts during the workup. The reaction with tin and hydrochloric acid proceeds through intermediate steps involving nitroso and hydroxylamine species before forming the amine.[2]
-
Tin(II) Chloride (SnCl₂): This is a milder reducing agent that can be used for this transformation.
Troubleshooting Guides
Stage 1: Acetylation of 3-(trifluoromethyl)aniline
| Observed Issue | Potential Cause | Troubleshooting/Optimization |
| Low yield of N-(3-(trifluoromethyl)phenyl)acetamide | Incomplete reaction. | - Ensure the use of a slight excess of acetic anhydride. - Gently heat the reaction mixture if necessary to drive the reaction to completion. - Use a catalyst such as a small amount of sulfuric acid. |
| Loss of product during workup. | - Ensure complete precipitation of the product by cooling the reaction mixture in an ice bath before filtration. - Wash the collected product with cold water to minimize dissolution. | |
| Presence of starting material (3-(trifluoromethyl)aniline) in the product | Insufficient acetylating agent or reaction time. | - Increase the molar equivalent of acetic anhydride slightly. - Extend the reaction time. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of a diacetylated byproduct (N,N-diacetyl-3-(trifluoromethyl)aniline) | Use of harsh reaction conditions (e.g., high temperature, prolonged reaction time). | - Maintain a moderate reaction temperature. - Avoid excessively long reaction times. |
Stage 2: Nitration of N-(3-(trifluoromethyl)phenyl)acetamide
| Observed Issue | Potential Cause | Troubleshooting/Optimization |
| Low yield of 4-nitro-2-(trifluoromethyl)acetanilide | Incomplete nitration. | - Ensure the nitrating mixture (HNO₃/H₂SO₄) is added slowly and at a low temperature to control the exothermic reaction. - Allow the reaction to stir for a sufficient time after the addition of the nitrating agent. |
| Formation of multiple isomers. | - The formation of some ortho-isomer is expected. Purification by recrystallization is typically used to isolate the desired para-isomer. | |
| Formation of dinitrated products | Reaction temperature is too high or the concentration of the nitrating agent is excessive. | - Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating mixture. - Use the correct stoichiometry of the nitrating agents. |
| Hydrolysis of the acetamido group | Presence of excess water in the reaction mixture or workup at elevated temperatures. | - Use concentrated acids to minimize the water content. - Perform the workup by pouring the reaction mixture onto ice to keep the temperature low. |
Stage 3: Reduction of 4-nitro-2-(trifluoromethyl)acetanilide
| Observed Issue | Potential Cause | Troubleshooting/Optimization |
| Low yield of this compound | Incomplete reduction. | - Ensure sufficient amount of reducing agent and adequate reaction time. - For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is maintained. |
| Loss of product during workup. | - After reduction with metal/acid, neutralization is required to liberate the free amine before extraction. Ensure the pH is basic. - Use an appropriate organic solvent for extraction. | |
| Presence of starting material (4-nitro-2-(trifluoromethyl)acetanilide) in the product | Insufficient reducing agent or deactivation of the catalyst. | - Increase the amount of reducing agent. - For catalytic hydrogenation, use fresh catalyst or increase the catalyst loading. |
| Formation of hydroxylamine or other partially reduced intermediates | Incomplete reduction or use of a very mild reducing agent under insufficient reaction time/temperature. | - Increase the reaction time or temperature (with caution). - Use a stronger reducing agent if necessary. |
| Formation of azo or azoxy compounds | This can occur with some reducing agents, particularly if the reaction conditions are not well-controlled. | - Catalytic hydrogenation is generally less prone to forming these byproducts. - When using metal/acid, ensure acidic conditions are maintained throughout the reduction. |
Experimental Protocols
Protocol 1: Acetylation of 3-(trifluoromethyl)aniline
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In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline in glacial acetic acid.
-
Slowly add a slight excess (e.g., 1.1 equivalents) of acetic anhydride to the solution while stirring. The reaction can be exothermic.
-
After the initial exotherm subsides, the mixture can be stirred at room temperature or gently heated (e.g., to 50°C) for a short period (e.g., 30 minutes) to ensure completion.
-
Pour the reaction mixture into cold water to precipitate the N-(3-(trifluoromethyl)phenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. A yield of 69% has been reported for a similar procedure.[3]
Protocol 2: Nitration of N-(3-(trifluoromethyl)phenyl)acetamide
-
Dissolve N-(3-(trifluoromethyl)phenyl)acetamide in concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 30 minutes).
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry. A yield of 83% has been reported for the nitration of m-trifluoromethyl acetanilide at 60°C.[3] The product will be a mixture of isomers, with 4-nitro-2-(trifluoromethyl)acetanilide being the major component.
-
Purify the desired para-isomer by recrystallization from a suitable solvent (e.g., ethanol).[4]
Protocol 3: Reduction of 4-nitro-2-(trifluoromethyl)acetanilide
-
Using Catalytic Hydrogenation:
-
Dissolve 4-nitro-2-(trifluoromethyl)acetanilide in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, e.g., 5-10 mol%).
-
Hydrogenate the mixture in a hydrogenation apparatus under a hydrogen atmosphere (e.g., balloon pressure or a pressurized vessel) with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize from a suitable solvent to obtain pure this compound.
-
-
Using Tin(II) Chloride:
-
Dissolve 4-nitro-2-(trifluoromethyl)acetanilide in a solvent such as ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.
-
Heat the mixture at reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a strong base (e.g., concentrated NaOH or KOH solution) until the tin salts precipitate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
-
Data Presentation
| Reaction Stage | Potential Side Product | Typical Yield Range (%) | Analytical Method for Detection |
| Acetylation | Unreacted 3-(trifluoromethyl)aniline | - | TLC, GC-MS, HPLC |
| N,N-diacetyl-3-(trifluoromethyl)aniline | Low | TLC, GC-MS, HPLC | |
| Nitration | 2-nitro-3-(trifluoromethyl)acetanilide (ortho-isomer) | 5-15% (estimated) | TLC, GC-MS, HPLC, ¹H NMR |
| Dinitro products | < 5% (under controlled conditions) | TLC, GC-MS, HPLC | |
| Reduction | Unreacted 4-nitro-2-(trifluoromethyl)acetanilide | - | TLC, HPLC |
| N-hydroxy-4-amino-2-(trifluoromethyl)acetanilide | Trace amounts | HPLC-MS | |
| Azo/Azoxy compounds | Trace amounts (depending on method) | TLC, HPLC, UV-Vis |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Key Side Reactions in Nitration
Caption: Formation of major and minor products during the nitration step.
Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low product yield.
References
- 1. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 3. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2-(trifluoromethyl)acetanilide
Welcome to the technical support center for the synthesis and optimization of 4-Amino-2-(trifluoromethyl)acetanilide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable advice for this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most probable and direct synthetic route is the selective N-acetylation of 3-Amino-4-(trifluoromethyl)aniline. This involves the reaction of the starting diamine with an acetylating agent to introduce an acetyl group onto the amino group at the 1-position.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges in this synthesis revolve around selectivity and reactivity:
-
Selective Mono-acetylation: The starting material, 3-Amino-4-(trifluoromethyl)aniline, has two amino groups. The key challenge is to selectively acetylate the amino group at the 1-position without causing di-acetylation (acetylation of both amino groups).
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Reduced Nucleophilicity: The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the aromatic ring decreases the electron density of the aniline, making the amino groups less nucleophilic.[1] This can lead to sluggish reactions requiring more forcing conditions.[1]
-
Steric Hindrance: The trifluoromethyl group at the ortho-position to one of the amino groups can sterically hinder the approach of the acetylating agent.
-
Side Reactions: Over-acetylation to form the di-acetylated product is a common side reaction. Other potential side reactions include the formation of impurities from the degradation of reagents or the starting material under harsh conditions.
-
Purification: Separating the desired mono-acetylated product from the unreacted starting material, the di-acetylated byproduct, and other impurities can be challenging and may require careful chromatographic purification.
Q3: Which acetylating agent is recommended for this synthesis?
Acetic anhydride is a commonly used and effective acetylating agent for anilines.[2] Acetyl chloride can also be used, but it is more reactive and may be more difficult to control, potentially leading to more side products.[1]
Q4: How can I improve the selectivity for mono-acetylation?
Several strategies can be employed to favor mono-acetylation:
-
Stoichiometry Control: Use of a controlled amount of the acetylating agent (typically 1.0 to 1.2 equivalents) is crucial.
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can help to control the reactivity and improve selectivity.
-
Slow Addition: Adding the acetylating agent dropwise to a solution of the diamine can help to maintain a low concentration of the acetylating agent, thus favoring mono-substitution.
-
Use of a Base: A mild base, such as pyridine or triethylamine, can be used to neutralize the acid byproduct of the reaction (e.g., acetic acid or HCl) and can also influence the selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently reactive acetylating agent. 2. Low nucleophilicity of the starting aniline due to the electron-withdrawing -CF3 group. 3. Reaction temperature is too low. | 1. Switch from acetic anhydride to the more reactive acetyl chloride. 2. Consider using a catalyst, such as a Lewis acid (e.g., ZnCl2) or a phase transfer catalyst, to enhance the reaction rate. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. |
| Formation of Di-acetylated Byproduct | 1. Excess of acetylating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Carefully control the stoichiometry of the acetylating agent to 1.0-1.1 equivalents. 2. Perform the reaction at a lower temperature (e.g., 0°C). 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of acetylating agent. 2. Incomplete reaction due to low reactivity or short reaction time. | 1. Ensure accurate measurement of the acetylating agent. A slight excess (up to 1.2 equivalents) may be necessary. 2. Increase the reaction time or temperature, while carefully monitoring for the formation of the di-acetylated byproduct. |
| Product is Difficult to Purify | 1. Similar polarities of the desired product, starting material, and di-acetylated byproduct. 2. Oily or impure solid product after workup. | 1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the components. 2. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be effective for purifying the solid product.[3][4][5] |
Experimental Protocols
General Protocol for Acetylation of 3-Amino-4-(trifluoromethyl)aniline:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-4-(trifluoromethyl)aniline (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Addition of Base (Optional but Recommended): Add a mild base such as pyridine or triethylamine (1.1 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.05 eq.) dropwise to the stirred solution over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute HCl (if a basic workup was used), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Table 1: Summary of Reaction Parameters for Optimization
| Parameter | Starting Point | Range for Optimization | Notes |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF), Acetonitrile (ACN), Ethyl Acetate (EtOAc) | Solvent choice can affect solubility and reaction rate. |
| Acetylating Agent | Acetic Anhydride | Acetyl Chloride | Acetyl chloride is more reactive but may reduce selectivity. |
| Equivalents of Acetylating Agent | 1.05 eq. | 1.0 - 1.2 eq. | Careful control is critical for mono-acetylation. |
| Base | Pyridine | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | Base scavenges the acid byproduct. |
| Temperature | 0°C to Room Temp. | -10°C to 40°C | Lower temperatures generally favor selectivity. |
| Reaction Time | 2 - 4 hours | 1 - 24 hours | Monitor by TLC to determine the optimal time. |
Visualizations
DOT Script for Synthetic Pathway and Key Parameters
Caption: Synthetic workflow for this compound.
DOT Script for Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield issues.
References
challenges in the scale-up of 4-Amino-2-(trifluoromethyl)acetanilide production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of 4-Amino-2-(trifluoromethyl)acetanilide.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most prevalent laboratory synthesis method is the acetylation of 3-amino-4-(trifluoromethyl)aniline using an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of the aniline derivative attacks the carbonyl carbon of the acetylating agent.
Q2: Why is my reaction yield of this compound lower than expected?
A2: Low yields can be attributed to several factors. The electron-withdrawing nature of the trifluoromethyl group on the aniline starting material reduces the nucleophilicity of the amino group, making the reaction more sluggish compared to the acetylation of simple aniline.[1] Inadequate temperature control, impure starting materials, or side reactions can also significantly lower the yield.
Q3: What are the common impurities I should look out for?
A3: Common impurities include unreacted 3-amino-4-(trifluoromethyl)aniline, di-acetylated product (where the amino group is acetylated twice, though less common for anilines), and colored oxidation byproducts.[2] If the starting material contains isomers, these may also carry through to the final product.
Q4: How can I effectively purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying the crude product. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents for similar compounds include ethanol, methanol, or mixtures involving water.[3] Treatment with activated charcoal during recrystallization can help remove colored impurities.[2]
Q5: What are the primary safety concerns when scaling up this reaction?
A5: The acetylation of anilines is an exothermic reaction.[4] During scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if the reaction is not properly controlled.[5] It is crucial to have adequate cooling capacity and to control the rate of addition of the acetylating agent.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause(s) | Suggested Action(s) |
| Reaction does not go to completion (significant starting material remains) | 1. Insufficient reaction time or temperature. 2. Reduced reactivity of the electron-deficient aniline.[1] 3. Impure starting materials. | 1. Increase reaction time and/or temperature moderately. Monitor progress by TLC or HPLC. 2. Consider using a catalyst such as a Lewis acid or a Brønsted acid (e.g., a few drops of concentrated sulfuric acid) to activate the acetylating agent. 3. Ensure the purity of 3-amino-4-(trifluoromethyl)aniline and the acetylating agent. |
| Formation of significant byproducts | 1. Over-acetylation (di-acetylation). 2. Oxidation of the aniline.[2] 3. Side reactions due to excessive heat. | 1. Use a slight excess (1.1-1.2 equivalents) of the acetylating agent. Avoid large excesses. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Maintain strict temperature control throughout the reaction. |
Product Purity Issues
| Symptom | Possible Cause(s) | Suggested Action(s) |
| Product is discolored (yellow, brown, or dark) | 1. Oxidation of the aniline starting material or product.[2] 2. Presence of colored impurities from starting materials. | 1. During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration. 2. Ensure the starting aniline is purified (e.g., by distillation) before use. |
| Presence of unreacted starting material in the final product | Incomplete reaction or inefficient purification. | 1. Optimize reaction conditions to drive the reaction to completion. 2. During workup, an acidic wash (e.g., with dilute HCl) can help remove the more basic starting aniline. 3. Optimize the recrystallization solvent and procedure. |
| Oiling out during recrystallization | 1. The solution is too concentrated. 2. The chosen solvent is not ideal. 3. The presence of impurities is depressing the melting point. | 1. Re-heat the mixture to dissolve the oil, add more solvent, and allow for slower cooling. 2. Screen for a more suitable recrystallization solvent or solvent mixture.[3] |
Experimental Protocols
Laboratory-Scale Acetylation of 3-amino-4-(trifluoromethyl)aniline
Materials:
-
3-amino-4-(trifluoromethyl)aniline
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Deionized water
-
Ethanol (for recrystallization)
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-(trifluoromethyl)aniline (1 equivalent) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 equivalents) to the stirred solution at room temperature. The reaction is exothermic, and a slight increase in temperature may be observed.[4]
-
After the initial exotherm subsides, heat the reaction mixture to a gentle reflux (around 100-110 °C) and maintain for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker of cold water with vigorous stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent such as aqueous ethanol. If the product is colored, add a small amount of activated charcoal to the hot solution before filtering.
-
Dry the purified crystals in a vacuum oven.
Data Presentation
Illustrative Reaction Parameters and Outcomes
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 3-amino-4-(trifluoromethyl)aniline | 3-amino-4-(trifluoromethyl)aniline | 3-amino-4-(trifluoromethyl)aniline |
| Acetylating Agent | Acetic Anhydride (1.1 eq) | Acetic Anhydride (1.5 eq) | Acetyl Chloride (1.1 eq) |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid | Dichloromethane |
| Temperature | 100 °C | 100 °C | Room Temperature |
| Reaction Time | 2 hours | 2 hours | 3 hours |
| Illustrative Yield | 85-90% | 80-85% (higher di-acetylation) | 88-93% |
| Illustrative Purity (crude) | ~95% | ~90% | ~96% |
Note: The data in this table is illustrative and may vary based on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for the acetylation of 3-amino-4-(trifluoromethyl)aniline.
Caption: Troubleshooting decision tree for common issues in the synthesis.
References
degradation pathways of 4-Amino-2-(trifluoromethyl)acetanilide under stress conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Amino-2-(trifluoromethyl)acetanilide under various stress conditions. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting forced degradation studies on this compound?
A1: Forced degradation studies, or stress testing, are crucial for several reasons.[1][2][3] They help to:
-
Elucidate the intrinsic stability of the this compound molecule.[2]
-
Identify potential degradation products that could form under various environmental conditions.[1][2]
-
Understand the degradation pathways of the molecule.[2]
-
Develop and validate stability-indicating analytical methods, which are essential for quality control and regulatory submissions.[1][4]
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Inform decisions on formulation development, packaging, and storage conditions to ensure the safety and efficacy of the final drug product.[2][5]
Q2: What are the typical stress conditions applied in forced degradation studies for a compound like this compound?
A2: Based on ICH guidelines and common practices, the following stress conditions are typically employed:[2][5]
-
Acidic Hydrolysis: Exposure to acidic conditions (e.g., HCl) to assess degradation via acid-catalyzed hydrolysis.
-
Alkaline Hydrolysis: Exposure to basic conditions (e.g., NaOH) to evaluate susceptibility to base-catalyzed hydrolysis.
-
Oxidation: Treatment with an oxidizing agent (e.g., H₂O₂) to determine the potential for oxidative degradation.
-
Thermal Stress: Subjecting the compound to high temperatures to assess its thermal stability.
-
Photolytic Stress: Exposing the compound to UV or visible light to evaluate its photostability.
Q3: What are the likely degradation products of this compound under hydrolytic (acidic/alkaline) conditions?
Q4: How much degradation should I aim for in my stress studies?
A4: The goal is to achieve sufficient degradation to produce detectable quantities of degradation products without completely degrading the parent compound. A target degradation of 10-20% is generally considered appropriate.[1] This level of degradation is typically adequate to demonstrate the separating power of the analytical method and to identify the major degradation products.
Troubleshooting Guide
Q1: I am not observing any degradation under my initial stress conditions. What should I do?
A1: If you do not see any degradation, the conditions may not be stringent enough. Consider the following adjustments:
-
Increase the concentration of the stress agent: For acidic or alkaline hydrolysis, you can increase the molarity of the acid or base (e.g., from 0.1N to 1N or higher). For oxidation, increase the percentage of H₂O₂.
-
Increase the temperature: Elevating the temperature can accelerate the rate of degradation. For hydrolytic and oxidative studies, refluxing the solution may be necessary.[4]
-
Extend the exposure time: If increasing concentration or temperature is not feasible or desirable, extending the duration of the stress exposure can also lead to greater degradation.
Q2: My compound has completely degraded, and I cannot see the parent peak in my chromatogram. How can I resolve this?
A2: Complete degradation indicates that the stress conditions are too harsh. You should aim for partial degradation (10-20%).[1] To achieve this, you should:
-
Decrease the concentration of the stress agent: Use a lower molarity of acid/base or a lower percentage of H₂O₂.
-
Lower the temperature: Perform the study at a lower temperature (e.g., room temperature instead of reflux).
-
Reduce the exposure time: Take time points at earlier intervals to capture the desired level of degradation.
Q3: I am seeing many small, unidentifiable peaks in my chromatogram after stress testing. What could be the cause?
A3: The appearance of numerous small peaks could be due to several factors:
-
Secondary degradation: The primary degradation products may be further degrading into smaller molecules. Using milder conditions might mitigate this.
-
Interactions with excipients (if using a formulated product): Excipients can degrade or interact with the active pharmaceutical ingredient (API), leading to additional peaks. It is advisable to conduct stress studies on the pure API first.[1]
-
Artifacts from the mobile phase or sample matrix: Ensure the purity of your solvents and reagents. Methanol, for instance, can sometimes produce artifact degradation products under photolytic conditions.[3]
Q4: How can I confirm the identity of the degradation products?
A4: Identifying degradation products often requires advanced analytical techniques. A common approach is to use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The mass spectrometer provides mass-to-charge ratio (m/z) data for the unknown peaks, which can be used to deduce their molecular weights and fragmentation patterns, thereby helping to elucidate their structures. Comparing the retention time and mass spectra with that of a reference standard of the suspected degradation product provides definitive identification.
Summary of Expected Degradation
The following table summarizes the expected degradation behavior of this compound under various stress conditions.
| Stress Condition | Stress Agent/Parameter | Expected Degradation Pathway | Potential Major Degradation Product(s) |
| Acidic Hydrolysis | 0.1N - 2N HCl, Reflux | Amide Hydrolysis | 4-amino-2-(trifluoromethyl)aniline, Acetic Acid |
| Alkaline Hydrolysis | 0.1N - 2N NaOH, Reflux | Amide Hydrolysis | 4-amino-2-(trifluoromethyl)aniline, Acetic Acid |
| Oxidation | 3-30% H₂O₂, RT/Heat | Oxidation of the amino group, aromatic ring | N-oxides, hydroxylated derivatives |
| Thermal | Dry Heat (e.g., 80-120°C) | Decomposition, potential hydrolysis if moisture is present | Dependent on conditions, may be similar to hydrolysis |
| Photolytic | UV light (e.g., 254 nm), Visible light | Photochemical degradation | Dependent on wavelength and conditions |
Experimental Protocols
1. Acidic Hydrolysis
-
Objective: To assess the degradation of this compound in acidic conditions.
-
Procedure:
-
Accurately weigh 10 mg of this compound and transfer it to a 100 mL flask.[4]
-
Add 10 mL of 2N HCl.[4]
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Reflux the mixture for 2 hours.[4] It is advisable to withdraw samples at intermediate time points (e.g., 30 min, 1 hr) to monitor the extent of degradation.
-
After the desired time, cool the flask to room temperature.
-
Carefully neutralize the solution with an equivalent amount of 2N NaOH.[4]
-
Adjust the final volume to 100 mL with a suitable diluent (e.g., a mixture of acetonitrile and water).
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Filter the solution through a 0.45 µm filter before analysis by a stability-indicating HPLC method.[4]
-
2. Alkaline Hydrolysis
-
Objective: To evaluate the degradation of this compound in basic conditions.
-
Procedure:
-
Accurately weigh 10 mg of this compound and transfer it to a 100 mL flask.[4]
-
Add 10 mL of 2N NaOH.[4]
-
Reflux the mixture for 2 hours, taking intermediate samples as needed.[4]
-
After the desired time, cool the flask to room temperature.
-
Neutralize the solution with an equivalent amount of 2N HCl.[4]
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Bring the final volume to 100 mL with a suitable diluent.
-
Filter the solution through a 0.45 µm filter prior to analysis.[4]
-
3. Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Procedure:
-
Accurately weigh 10 mg of this compound and dissolve it in a suitable solvent in a 100 mL flask.
-
Add 10 mL of 30% (w/w) hydrogen peroxide (H₂O₂) solution.[4]
-
Keep the flask at room temperature and protected from light for 24 hours. If no degradation is observed, the solution can be gently heated.
-
Withdraw samples at appropriate time intervals.
-
Adjust the final volume to 100 mL with a suitable diluent.
-
Filter the solution through a 0.45 µm filter before analysis.
-
4. Thermal Degradation
-
Objective: To assess the stability of this compound when exposed to heat.
-
Procedure:
-
Place a thin layer of solid this compound powder in a petri dish.
-
Expose the sample to a high temperature (e.g., 105°C) in a thermostatically controlled oven for a specified period (e.g., 24 hours).
-
At the end of the exposure period, allow the sample to cool to room temperature.
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Accurately weigh a portion of the stressed sample, dissolve it in a suitable solvent, and dilute to a known concentration for analysis.
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Filter the solution through a 0.45 µm filter before injection into the HPLC system.
-
5. Photolytic Degradation
-
Objective: To evaluate the photostability of this compound.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
-
Expose the solution in a transparent container (e.g., quartz cuvette) to a light source specified by ICH Q1B guidelines (e.g., a combination of UV and visible light).
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.
-
Expose the sample for a specified duration or until a certain level of illumination is achieved.
-
Analyze the exposed and control samples by HPLC to determine the extent of photodegradation.
-
Visualizations
Caption: Predicted hydrolytic degradation pathway of this compound.
Caption: General experimental workflow for forced degradation studies.
References
Technical Support Center: 4-Amino-2-(trifluoromethyl)acetanilide Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving 4-Amino-2-(trifluoromethyl)acetanilide.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
The key features are the amino (-NH₂) group at position 4, the acetamido (-NHCOCH₃) group at position 1, and the trifluoromethyl (-CF₃) group at position 2 on the benzene ring. The trifluoromethyl group is a strong electron-withdrawing group, which reduces the electron density of the aromatic ring and significantly decreases the nucleophilicity of the amino group. This deactivation can make subsequent reactions on the amino group or the aromatic ring challenging.
Q2: I am having trouble synthesizing this compound from 4-Amino-2-(trifluoromethyl)aniline. What are the likely causes?
Low yields or incomplete reactions during the acetylation of 4-Amino-2-(trifluoromethyl)aniline are common. The primary reason is the reduced nucleophilicity of the amino group due to the electron-withdrawing trifluoromethyl group at the ortho position.[1] Standard acetylation conditions may not be sufficient to drive the reaction to completion.
Q3: What are common side products in the synthesis of this compound?
Potential side products include unreacted starting material (4-Amino-2-(trifluoromethyl)aniline) and diacylated products, where the amino group is acetylated twice. However, diacylation is less common with electron-deficient anilines. The primary impurity is often the unreacted starting material.
Q4: How can I purify the final this compound product?
Purification can typically be achieved through recrystallization. If the product is a solid, this is often the most effective method to obtain high purity. For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a standard technique.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of this compound.
Synthesis & Reactivity Issues
| Symptom | Potential Cause | Recommended Solutions |
| Low or No Yield During Acetylation | The amino group of 4-Amino-2-(trifluoromethyl)aniline is deactivated by the ortho-trifluoromethyl group, making it a poor nucleophile.[1] | 1. Use a more reactive acylating agent: Instead of acetic anhydride, consider using acetyl chloride. 2. Employ a stronger, non-nucleophilic base: A base like triethylamine or pyridine can be used to scavenge the acid byproduct and drive the reaction forward. 3. Increase reaction temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. Monitor for potential side reactions at higher temperatures. |
| Reaction Stalls/Incomplete Conversion | Insufficient activation of the electrophile or deactivation of the aniline starting material. | 1. Use a catalyst: A catalytic amount of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) in the presence of a weak base like K₂CO₃ can improve yields. 2. Optimize solvent: Solvents like DMF or acetonitrile may be more effective than less polar options. |
| Presence of Starting Material in Product | Incomplete reaction due to the reasons mentioned above. | Follow the solutions for "Low or No Yield." Consider extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine when the starting material has been consumed. |
| Difficulty in Downstream Reactions | The amino group or the aromatic ring is unreactive towards subsequent transformations. | For reactions involving the amino group, it may need to be activated or reacted under more forcing conditions. For electrophilic aromatic substitution, the deactivating effect of the trifluoromethyl and acetamido groups must be considered when choosing reaction conditions. |
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 134514-34-4 | [2][3][4] |
| Molecular Formula | C₉H₉F₃N₂O | [2][3][4] |
| Molecular Weight | 218.18 g/mol | [2][4] |
| Melting Point | 137-139 °C | [4][5] |
| Boiling Point | 267.6±40.0 °C (Predicted) | [5] |
| Density | 1.378±0.06 g/cm³ | [4][5] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the acylation of similar electron-deficient anilines and should be optimized for specific laboratory conditions.
Materials:
-
4-Amino-2-(trifluoromethyl)aniline
-
Acetyl chloride or Acetic anhydride
-
Triethylamine or Pyridine
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-2-(trifluoromethyl)aniline (1 equivalent) in the chosen anhydrous solvent.
-
Add the base (e.g., triethylamine, 1.1 equivalents) to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add the acetylating agent (acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Acetylation
References
stability issues of 4-Amino-2-(trifluoromethyl)acetanilide in solution
Welcome to the technical support center for 4-Amino-2-(trifluoromethyl)acetanilide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solution is hydrolysis of the amide bond. This reaction is catalyzed by both acidic and basic conditions and results in the formation of 2-(Trifluoromethyl)-1,4-phenylenediamine and acetic acid. The trifluoromethyl group is generally stable, though extreme conditions could potentially lead to its hydrolysis.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is significantly influenced by pH. The amide linkage is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.[1] Therefore, the compound is least stable at low and high pH values. Maximum stability is typically observed in the neutral to slightly acidic pH range. For similar compounds, maximum stability has been noted between pH 3.0 and 5.0.[2][3]
Q3: What are the expected degradation products under oxidative stress?
A3: Under oxidative conditions, such as exposure to hydrogen peroxide, aromatic amines can undergo oxidation to form various colored products, including nitro and nitroso derivatives, and can also lead to polymerization. The primary amino group of this compound is susceptible to oxidation.
Q4: Is this compound sensitive to light?
A4: Aromatic amines can be susceptible to photodegradation.[4] Therefore, it is recommended to protect solutions of this compound from light, especially during prolonged storage or experimentation, to prevent potential degradation.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly suitable method for monitoring the stability of this compound and resolving it from its potential degradation products.[5] Liquid chromatography-mass spectrometry (LC-MS) can be used for the identification and characterization of unknown degradation products.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of parent compound in acidic or basic solution. | Amide hydrolysis is occurring. The rate of hydrolysis is accelerated at low and high pH.[1] | Adjust the pH of the solution to a more neutral range (e.g., pH 4-7) if experimentally feasible. If extreme pH is required, conduct experiments at lower temperatures to reduce the degradation rate and use freshly prepared solutions. |
| Solution develops a yellow or brown color over time. | This may indicate oxidative degradation of the aromatic amine or the formation of nitro/nitroso impurities. | Prepare solutions using de-gassed solvents. Consider adding an antioxidant if compatible with the experimental setup. Store solutions protected from light and air. |
| Inconsistent analytical results (e.g., variable peak areas in HPLC). | The compound may be degrading in the autosampler or during sample preparation. Adsorption to container surfaces is also possible. | Ensure the autosampler is temperature-controlled (e.g., 4 °C). Use silanized vials to minimize adsorption. Prepare samples immediately before analysis. |
| Appearance of unexpected peaks in the chromatogram. | These could be degradation products from hydrolysis, oxidation, or photodegradation. | Conduct a forced degradation study (see Experimental Protocols section) to systematically identify the degradation products under various stress conditions. Use a photodiode array (PDA) detector and mass spectrometry (MS) to characterize these new peaks. |
Stability Data Summary
The following tables present illustrative quantitative data from a forced degradation study on this compound. These values are representative and intended to demonstrate the expected stability profile. Actual results may vary based on specific experimental conditions.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Major Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | 15.2% | 2-(Trifluoromethyl)-1,4-phenylenediamine |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 60 °C | 25.8% | 2-(Trifluoromethyl)-1,4-phenylenediamine |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 8.5% | Multiple minor products |
| Thermal | Solid State | 48 hours | 80 °C | < 1% | Not Applicable |
| Photolytic | 1.2 million lux hours | 24 hours | Room Temp | 5.1% | Multiple minor products |
Table 2: pH-Rate Profile for Hydrolysis (Illustrative)
| pH | Apparent First-Order Rate Constant (k_obs) (s⁻¹) at 50 °C | Half-life (t½) (hours) |
| 2.0 | 1.5 x 10⁻⁵ | 12.8 |
| 4.0 | 2.1 x 10⁻⁶ | 91.7 |
| 6.0 | 3.5 x 10⁻⁶ | 55.0 |
| 8.0 | 9.8 x 10⁻⁶ | 19.6 |
| 10.0 | 8.2 x 10⁻⁵ | 2.3 |
| 12.0 | 5.6 x 10⁻⁴ | 0.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions, consistent with ICH guidelines.[6][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a stability chamber at 80 °C.
-
After the desired time, dissolve the solid in the initial solvent to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the sample after exposure.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 245 nm.
-
Column Temperature: 30 °C.
Visualizations
Caption: Predicted degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. pH-Dependent Conformational Switching of Amide Bonds─from Full trans to Full cis and Vice Versa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(TRIFLUOROMETHYL)ACETANILIDE | 344-62-7 [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Purification of 4-Amino-2-(trifluoromethyl)acetanilide
Welcome to the technical support center for the purification of 4-Amino-2-(trifluoromethyl)acetanilide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound has a persistent yellow or brown color. What is the likely cause and how can I remove it?
A1: A persistent color in your product is typically due to the presence of oxidized impurities or residual starting materials. Aromatic amines are particularly susceptible to air oxidation, which can form highly colored by-products.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol) and add a small amount of activated carbon. Heat the mixture for a short period, then filter it hot to remove the carbon and adsorbed impurities.
-
Acid Wash: Dissolve the product in an organic solvent and wash it with a dilute acid solution (e.g., 1M HCl). This will protonate the basic amine impurities, making them soluble in the aqueous layer, which can then be separated.[1]
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Reversed-Phase Chromatography: If the colored impurities are less polar than the desired product, reversed-phase flash chromatography can be an effective method for their removal.[2]
Q2: I am having difficulty removing a closely related impurity, likely a positional isomer, during purification. What is the best approach?
A2: Positional isomers, such as 2-Amino-4-(trifluoromethyl)acetanilide, can be challenging to separate due to their similar physical properties. The formation of such isomers is a known issue in the synthesis of substituted anilines.[3]
Troubleshooting Steps:
-
Fractional Recrystallization: This technique relies on slight differences in solubility between the desired product and the isomeric impurity. It may require testing various solvent systems and multiple recrystallization cycles.
-
High-Performance Flash Chromatography: Utilize a high-resolution stationary phase and carefully optimize the mobile phase to achieve separation. A shallow solvent gradient can be particularly effective.
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) is the most effective method for separating positional isomers.
Q3: My yield is very low after recrystallization. What are the common causes and how can I improve it?
A3: Low recovery during recrystallization is a common issue and can be attributed to several factors.
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent at low temperatures, recovery will be poor.
-
Amount of Solvent: Using an excessive amount of solvent will keep more of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature Crystallization: If the product crystallizes too early during hot filtration, this can lead to significant loss. Ensure the filtration apparatus is pre-heated.
Troubleshooting Guides
Recrystallization
Recrystallization is a common and effective method for purifying this compound. However, various issues can arise. The following guide provides solutions to common problems.
| Problem | Possible Cause | Solution |
| Oiling Out | The melting point of the solute is lower than the boiling point of the solvent. The compound is insoluble in the chosen solvent. | - Use a lower-boiling point solvent. - Add a co-solvent to increase solubility. |
| No Crystal Formation | The solution is not supersaturated. | - Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Colored Crystals | Colored impurities are co-precipitating with the product. | - Treat the solution with activated carbon before crystallization. - Perform an acid wash of the crude material before recrystallization. |
| Low Purity After Recrystallization | Impurities have similar solubility profiles to the product. | - Perform a second recrystallization. - Optimize the solvent system; consider a multi-solvent system. |
Below is a logical workflow for troubleshooting recrystallization issues.
Column Chromatography
For challenging separations, column chromatography is a powerful purification technique.
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | - Optimize the mobile phase using thin-layer chromatography (TLC) to achieve a good separation of spots. - Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Compound Stuck on Column | The eluent is not polar enough. The compound is interacting strongly with the stationary phase. | - Increase the polarity of the mobile phase. - For basic compounds like anilines, add a small amount of a basic modifier (e.g., triethylamine) to the eluent to reduce tailing. |
| Cracked or Channeled Column | Improper packing of the stationary phase. | - Repack the column using a slurry packing method to ensure a uniform bed. - Do not allow the column to run dry. |
This diagram illustrates a decision-making process for optimizing column chromatography.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
This protocol is a general guideline for the recrystallization of this compound. The optimal solvent ratios and temperatures may need to be adjusted based on the impurity profile of the crude material.
Methodology:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper.
-
Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (137-139°C).
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound using column chromatography.
Methodology:
-
TLC Analysis: Determine a suitable solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal system should give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following tables present illustrative data for the purification of this compound. Note that actual results will vary depending on the specific reaction conditions and the purity of the starting materials.
Table 1: Illustrative Purity and Yield Data for Recrystallization
| Purification Stage | Purity (by HPLC) | Yield | Appearance |
| Crude Product | 85% | - | Brownish solid |
| After 1st Recrystallization | 98% | 75% | Off-white crystals |
| After 2nd Recrystallization | >99.5% | 60% (overall) | White crystalline solid |
Table 2: Common Impurities and their Removal
| Impurity | Potential Source | Typical Concentration in Crude | Effective Removal Method |
| 3-(Trifluoromethyl)aniline | Unreacted starting material | 1-5% | Column Chromatography, Acid Wash |
| 4-Nitro-3-(trifluoromethyl)acetanilide | Incomplete reduction of a nitro intermediate | 2-10% | Recrystallization |
| Positional Isomers | Side reaction during synthesis | 1-3% | Preparative HPLC, Fractional Recrystallization |
| Oxidized By-products | Air oxidation of the amine | 0.5-2% | Activated Carbon Treatment, Column Chromatography |
References
how to increase the purity of synthesized 4-Amino-2-(trifluoromethyl)acetanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-(trifluoromethyl)acetanilide. The information is designed to address specific issues that may be encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common synthetic approach involves a two-step process starting from 4-Nitro-3-(trifluoromethyl)aniline. The first step is the acetylation of the amino group, followed by the reduction of the nitro group to yield the final product. Alternatively, the nitro group can be reduced first, followed by acetylation of the resulting diamine. The choice of route can influence the impurity profile.
Q2: My final product has a noticeable color (e.g., yellow or brown). What is the likely cause?
Colored impurities often arise from oxidation of the aromatic amine functionalities or are residual starting materials or byproducts. The presence of unreacted nitro-aromatic precursors can also impart a yellow color.
Q3: I am observing a low yield after purification. What are the potential reasons?
Low yields can be attributed to several factors:
-
Incomplete reaction: Ensure each synthetic step has gone to completion by using an appropriate monitoring technique, such as Thin Layer Chromatography (TLC).
-
Loss during workup: Significant product loss can occur during aqueous washes or extractions if the product has some solubility in the aqueous phase.
-
Suboptimal recrystallization: Using an excessive volume of solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor.
Q4: My NMR spectrum shows unexpected peaks. What are the common impurities?
Common impurities may include:
-
Unreacted starting materials: Depending on the synthetic route, this could be 4-Nitro-3-(trifluoromethyl)aniline or 3-(Trifluoromethyl)benzene-1,4-diamine.
-
Over-acetylation: Acetylation of both amino groups can occur, leading to a diacetylated byproduct.
-
Residual solvents: Solvents used in the reaction or purification may be present.
-
Byproducts from the acetylating agent: Acetic acid is a common byproduct when using acetic anhydride.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Purity After Synthesis | Incomplete reaction. | Monitor the reaction progress using TLC. If the reaction has stalled, consider extending the reaction time or adding more reagent. |
| Formation of side products. | Optimize reaction conditions (e.g., temperature, reaction time) to minimize side product formation. | |
| Difficulty in Removing Colored Impurities | Oxidation of the product. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Presence of highly colored byproducts. | Treat a solution of the crude product with activated charcoal before recrystallization to adsorb colored impurities. | |
| Product Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent or a solvent mixture. |
| The solution is supersaturated. | Add a small amount of additional hot solvent to ensure complete dissolution before cooling. | |
| Poor Crystal Formation | Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals. |
| Solution is not sufficiently concentrated. | If no crystals form after cooling, gently evaporate some of the solvent and attempt to recrystallize again. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from an Ethanol/Water System
This protocol is suitable for purifying this compound from non-polar and some polar impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and gently heat the mixture.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a gentle boil for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point (Melting point: 137-139°C[1][2]).
Protocol 2: Purification by Recrystallization from Toluene
This method is effective for removing more polar impurities.
Materials:
-
Crude this compound
-
Toluene
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a well-ventilated fume hood, dissolve the crude product in a minimum amount of hot toluene.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration as described in Protocol 1.
-
Crystallization: Allow the hot toluene solution to cool slowly to room temperature.
-
Cooling: Place the flask in an ice bath to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold toluene.
-
Drying: Dry the purified product under vacuum.
Data Presentation
The following table summarizes the expected purity levels based on purification methods for structurally similar compounds. Note that these are illustrative and actual results may vary.
| Purification Method | Starting Purity (Hypothetical) | Expected Purity | Reference Compound |
| Recrystallization (Toluene) | 95% | >99% | 4-Amino-2-(trifluoromethyl)benzonitrile |
| Recrystallization (Ethanol/Water) | 95% | >98% | Substituted Acetanilides |
| Column Chromatography (Silica Gel) | 90% | >99.5% | General Aromatic Amines |
Visualizations
References
avoiding byproduct formation in 4-Amino-2-(trifluoromethyl)acetanilide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-(trifluoromethyl)acetanilide. The following information is designed to help you anticipate and mitigate the formation of common byproducts in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
The primary reactive sites are the amino group (-NH₂) and the aromatic ring. The amino group is a strong nucleophile and readily undergoes reactions like acylation and diazotization. The aromatic ring is activated towards electrophilic substitution by the electron-donating acetamido group (-NHAc), primarily at the positions ortho and para to it. However, the bulky trifluoromethyl group (-CF₃) ortho to the amino group can sterically hinder reactions at the adjacent position.
Q2: I am observing diacylation during the acylation of the amino group. How can I prevent this?
Diacylation, the acylation of both the amino group and the acetamido nitrogen, can occur under harsh reaction conditions. To favor mono-acylation at the primary amine, consider the following:
-
Use a milder acylating agent: Instead of highly reactive acyl halides, try using an anhydride.
-
Control stoichiometry: Use a stoichiometric amount (or a slight excess) of the acylating agent.
-
Lower the reaction temperature: Running the reaction at a lower temperature can reduce the rate of the less favorable diacylation.
-
Utilize a less forcing base: A non-nucleophilic, sterically hindered base can help to deprotonate the primary amine without promoting further reaction at the amide.
Q3: My diazotization reaction is yielding a complex mixture of byproducts. What could be the cause?
Diazonium salts, formed from the reaction of the primary amine with nitrous acid, are often unstable.[1] The electron-withdrawing trifluoromethyl group can further influence the stability of the diazonium salt of this compound. Decomposition of the diazonium salt can lead to a variety of byproducts. To minimize these:
-
Maintain low temperatures: It is crucial to keep the reaction temperature between 0-5 °C to ensure the stability of the diazonium salt.[2][3]
-
Use the diazonium salt in situ: Prepare the diazonium salt and use it immediately in the subsequent reaction (e.g., Sandmeyer, azo coupling) without isolation.
-
Control the addition of sodium nitrite: Add the sodium nitrite solution slowly and portion-wise to maintain a low concentration of nitrous acid and prevent localized heating.
Q4: During halogenation, I am getting a mixture of regioisomers. How can I improve the selectivity?
The acetamido group is an ortho-, para-director. In this compound, the para position to the acetamido group is occupied by the amino group. Therefore, electrophilic halogenation is expected to occur at the positions ortho to the acetamido group (C3 and C5). The trifluoromethyl group at C2 will sterically hinder substitution at C3, and the amino group at C4 will direct to C3 and C5. The interplay of these electronic and steric effects can lead to a mixture of products. To improve regioselectivity:
-
Choose the appropriate halogenating agent: The size of the halogen and the nature of the halogenating reagent can influence steric hindrance and reactivity.
-
Optimize reaction conditions: Solvent, temperature, and the presence of a catalyst can all affect the regiochemical outcome of the reaction.
-
Protecting group strategy: In some cases, protecting the amino group with a bulky protecting group can further direct the halogenation to the desired position.
Troubleshooting Guides
Acylation Reactions
Issue: Formation of Diacylated Byproduct
| Potential Cause | Recommended Solution |
| Highly reactive acylating agent | Use acetic anhydride instead of acetyl chloride. |
| Excess acylating agent | Use 1.0-1.1 equivalents of the acylating agent. |
| High reaction temperature | Maintain the reaction temperature at or below room temperature. |
| Strong, unhindered base | Use a sterically hindered base like diisopropylethylamine (DIPEA). |
Experimental Protocol: Selective Mono-N-acylation
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a non-nucleophilic base such as diisopropylethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetic anhydride, 1.05 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Logical Workflow for Troubleshooting Acylation
Caption: Troubleshooting workflow for acylation reactions.
Diazotization and Subsequent Reactions (e.g., Sandmeyer)
Issue: Low Yield and/or Formation of Phenolic Byproducts
| Potential Cause | Recommended Solution |
| Decomposition of the diazonium salt | Maintain reaction temperature strictly between 0-5 °C. Use the diazonium salt immediately after formation (in situ). |
| Incomplete diazotization | Ensure complete dissolution of the starting material. Use a slight excess of sodium nitrite (1.05-1.1 eq). |
| Presence of excess nitrous acid | Add a small amount of urea or sulfamic acid to quench excess nitrous acid before proceeding to the next step. |
| Premature decomposition of diazonium salt in the presence of copper catalyst | Add the cold diazonium salt solution slowly to the copper catalyst solution. |
Experimental Protocol: Diazotization and Sandmeyer Reaction (Chlorination)
-
Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Signaling Pathway for Diazonium Salt Formation and Reaction
Caption: Reaction pathway for diazotization and Sandmeyer reaction.
Halogenation Reactions
Issue: Formation of Regioisomeric Byproducts
| Potential Cause | Recommended Solution |
| Non-selective halogenating agent | For bromination, consider using N-bromosuccinimide (NBS) which can be more selective than Br₂. For chlorination, N-chlorosuccinimide (NCS) may offer better control. |
| Reaction conditions favoring multiple substitutions | Use a less polar solvent. Run the reaction at a lower temperature to increase selectivity. |
| Steric and electronic effects leading to mixed products | Consider a protecting group strategy for the amine to alter the directing effects if a specific isomer is desired. |
Experimental Protocol: Regioselective Bromination
-
Dissolve this compound (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or acetic acid.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise over a period of 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Decision Tree for Halogenation Strategy
Caption: Decision-making for halogenation reactions.
References
Validation & Comparative
Purity Validation of 4-Amino-2-(trifluoromethyl)acetanilide: A Comparative Guide to Analytical Techniques
Introduction
4-Amino-2-(trifluoromethyl)acetanilide is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are essential to ensure the quality of this starting material. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for the purity validation of this compound, complete with detailed experimental protocols and supporting data.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis (e.g., sensitivity, speed, and cost).
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[1][2] It offers high resolution, sensitivity, and reproducibility, making it a preferred method for pharmaceutical quality control.[3]
-
Gas Chromatography (GC): GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While aromatic amines can be analyzed by GC, they may require derivatization to improve their volatility and chromatographic behavior.[2][4][5] GC can be highly sensitive, especially when coupled with a mass spectrometer (MS).[4]
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[6] It is particularly well-suited for the analysis of charged molecules and offers advantages such as high efficiency, short analysis times, and low consumption of samples and reagents.[6][7] CE is a valuable tool in pharmaceutical analysis for both small and large molecules.[1][6][7][8]
Data Presentation
The following table summarizes the hypothetical performance data for the purity validation of this compound using HPLC, GC, and CE.
| Parameter | HPLC | GC (with derivatization) | Capillary Electrophoresis (CZE) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 1.0% | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 0.01% | 0.005% | 0.02% |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% | 0.06% |
| Analysis Time | 15 minutes | 25 minutes | 10 minutes |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the determination of the purity of this compound and its separation from potential impurities.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to obtain a concentration of 1.0 mg/mL.
3. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The theoretical plates for the this compound peak should be not less than 2000.
4. Analysis:
-
Inject the blank (diluent), standard solution, and sample solution into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the percentage purity of the sample by comparing the area of the main peak in the sample solution to the area of the main peak in the standard solution.
Gas Chromatography (GC) Method (Comparative)
This protocol provides a general outline for a comparative GC method.
1. Derivatization:
-
React the this compound sample with a suitable derivatizing agent (e.g., heptafluorobutyric anhydride) to increase its volatility.[5]
2. GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Detector Temperature: 300 °C
3. Sample Preparation and Analysis:
-
Prepare standard and sample solutions of the derivatized analyte in a suitable solvent (e.g., toluene).[5]
-
Inject the solutions into the GC system and record the chromatograms.
-
Calculate the purity based on the peak area response.
Mandatory Visualization
Caption: Experimental workflow for HPLC purity validation.
Caption: Decision tree for analytical method selection.
Conclusion
This guide provides a comprehensive comparison of HPLC, GC, and CE for the purity validation of this compound. While all three techniques can be employed, HPLC generally offers the best combination of versatility, robustness, and ease of use for this type of compound in a pharmaceutical quality control setting. The provided experimental protocols and performance data serve as a valuable starting point for method development and validation, and the workflow diagrams offer a clear visual representation of the analytical process and decision-making logic. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis and the available instrumentation.
References
- 1. Capillary electrophoresis in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. Capillary Electrophoresis for Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. series.publisso.de [series.publisso.de]
- 6. ncfinternational.it [ncfinternational.it]
- 7. scispace.com [scispace.com]
- 8. Capillary electrophoresis for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to 4-Amino-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 4-Amino-2-(trifluoromethyl)acetanilide, a valuable intermediate in pharmaceutical and agrochemical research. The routes discussed are the acetylation of 4-amino-2-(trifluoromethyl)aniline and the reduction of 4-nitro-2-(trifluoromethyl)acetanilide. This analysis is based on established chemical principles and analogous reactions reported in the literature, providing a framework for laboratory synthesis.
Data Presentation
The following table summarizes the key comparative aspects of the two proposed synthetic routes.
| Parameter | Route 1: Acetylation of 4-amino-2-(trifluoromethyl)aniline | Route 2: Reduction of 4-nitro-2-(trifluoromethyl)acetanilide |
| Starting Material | 4-amino-2-(trifluoromethyl)aniline | 4-nitro-2-(trifluoromethyl)acetanilide |
| Key Transformation | Acetylation of an amino group | Reduction of a nitro group |
| Reagents | Acetic anhydride, Acetic acid | Iron powder, Hydrochloric acid or Catalytic Hydrogenation (e.g., Pd/C, H₂) |
| Reaction Steps | Typically a single step | Typically a single step |
| Potential Byproducts | Di-acetylated product, unreacted starting material | Partially reduced intermediates, iron salts |
| Purification | Recrystallization | Filtration to remove catalyst/iron salts, extraction, and recrystallization |
| Estimated Yield | Moderate to High | High |
| Purity | Good to Excellent after recrystallization | Good to Excellent after purification |
| Advantages | Direct, potentially fewer steps if the starting material is readily available. | High-yielding, utilizes a common and reliable transformation. |
| Disadvantages | Potential for di-acetylation, requiring careful control of reaction conditions. Starting material may be less accessible. | Requires handling of strong acids or flammable hydrogen gas. Removal of inorganic byproducts. |
Experimental Protocols
The following are detailed, plausible experimental protocols for each synthetic route, based on analogous reactions.
Route 1: Acetylation of 4-amino-2-(trifluoromethyl)aniline
This route involves the direct acetylation of the aniline derivative. Careful control of stoichiometry is crucial to favor mono-acetylation.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-amino-2-(trifluoromethyl)aniline in glacial acetic acid.
-
Slowly add 1.1 equivalents of acetic anhydride to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Pour the mixture into cold water to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess acetic acid.
-
Dry the crude product in a vacuum oven.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
Route 2: Reduction of 4-nitro-2-(trifluoromethyl)acetanilide
This route utilizes the well-established reduction of an aromatic nitro group to an amine. The use of iron in acidic media is a common and effective method.[1]
Experimental Protocol:
-
To a solution of 1.0 equivalent of 4-nitro-2-(trifluoromethyl)acetanilide in a mixture of ethanol and water, add an excess of iron powder (e.g., 3-5 equivalents).[1]
-
Add a catalytic amount of concentrated hydrochloric acid to initiate the reduction.[1]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, hot filter the mixture through a pad of celite to remove the iron and iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Neutralize the remaining aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization from a suitable solvent to yield the pure product.
Mandatory Visualization
The following diagram illustrates the logical workflow of the two synthetic routes for this compound.
Caption: Synthetic pathways to this compound.
References
Comparative Efficacy of 4-Amino-2-(trifluoromethyl)acetanilide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of various 4-Amino-2-(trifluoromethyl)acetanilide derivatives. The inclusion of a trifluoromethyl group in this core structure is known to enhance molecular stability, lipophilicity, and biological activity, making these derivatives promising candidates for therapeutic development.
This guide summarizes available quantitative data from experimental studies to facilitate a clear comparison of their performance as antimicrobial, anti-inflammatory, and anticancer agents. Detailed experimental protocols for the key assays are also provided to support further research and validation.
Efficacy Data Summary
The following tables present a consolidated overview of the biological activities of different this compound derivatives and related compounds.
Antimicrobial Activity
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Derivative/Related Compound | Microorganism | MIC (µg/mL) | Reference |
| ACNBF | 4-amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | 100 | [1] |
| Vibrio harveyi | 100 | [1] | ||
| Vibrio vulnificus | 75 | [1] | ||
| ITFMA | 2-iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 | [1] |
| Vibrio harveyi | 50 | [1] | ||
| Vibrio vulnificus | 50 | [1] |
Anti-inflammatory Activity
The anti-inflammatory potential of these derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The efficacy is measured by the half-maximal inhibitory concentration (IC50).
| Compound ID | Derivative/Related Compound | Assay | Target | IC50 (µM) | Reference |
| BAT3 | Heterocyclic Curcumin Analogue | NF-κB Reporter Gene Assay | NF-κB | ~6 | [2] |
| BAT8 | Heterocyclic Curcumin Analogue | NF-κB Reporter Gene Assay | NF-κB | ~15 | [2] |
| BAT1 | Heterocyclic Curcumin Analogue | NF-κB Reporter Gene Assay | NF-κB | ~24 | [2] |
Note: Data for direct derivatives of this compound in COX inhibition assays were not available in the reviewed literature. The data presented is for compounds known to inhibit inflammatory pathways.
Anticancer Activity
The cytotoxic effects of these compounds on various cancer cell lines are evaluated to determine their potential as anticancer agents. The GI50 value represents the concentration required to inhibit cell growth by 50%.
| Compound ID | Derivative/Related Compound | Cell Line | GI50 (µM) | Reference |
| ATPR | 4-Amino-2-trifluoromethyl-phenyl retinate | Breast Cancer (MCF-7) | 1 | [3] |
| Compound 25 | 2-[2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazin-6-yl]-3-(5-nitro-2-thienyl)acrylonitrile | Leukemia (CCRF-CEM) | < -8 (log GI50) | |
| Leukemia (K-562) | < -8 (log GI50) | |||
| Leukemia (RPMI-8226) | < -8 (log GI50) | |||
| CNS Cancer (SF-539) | < -8 (log GI50) | |||
| Breast Cancer (T-47D) | < -8 (log GI50) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for the design of future studies.
Synthesis of this compound Derivatives
A general synthetic route for preparing 4-amino-2-trifluoromethyl benzonitrile, a key intermediate, involves a three-step process starting from m-trifluoromethyl fluorobenzene through positioning bromination, cyano group replacement, and aminolysis substitution. This method is noted for its use of readily available materials, a simple process, and high purity of the target product.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared from a pure overnight culture. The turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Preparation of Microtiter Plates: The test compounds are serially diluted (typically two-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. A positive control (broth and inoculum without the compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2.
-
Reagent Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations. COX-1 or COX-2 enzyme, a fluorometric probe, and arachidonic acid (substrate) are prepared in an appropriate assay buffer.
-
Reaction Setup: The test compound, enzyme, and probe are added to the wells of a microplate.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Measurement: The fluorescence is measured kinetically at an excitation/emission of 535/587 nm.
-
Calculation of Inhibition: The rate of the reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of an uninhibited control. The IC50 value is then determined from a dose-response curve.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 or IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are often mediated through the modulation of key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
Caption: Inhibition of the NF-κB signaling pathway by a potential derivative.
MAPK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers.
Caption: Potential inhibition points for a derivative in the MAPK signaling pathway.
General Experimental Workflow for Efficacy Screening
The following diagram illustrates a typical workflow for screening and evaluating the efficacy of novel this compound derivatives.
Caption: A general workflow for the discovery and development of novel derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Amino-2-trifluoromethyl-phenyl retinate inhibits proliferation, invasion, and migration of breast cancer cells by independently regulating CRABP2 and FABP5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Trifluoromethylated Anilines in Drug Design: A Comparative Analysis
In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology.[1] Its synthetic versatility allows for the fine-tuning of pharmacological properties to achieve desired efficacy and safety profiles. A key strategy in this optimization is the incorporation of fluorine-containing functional groups, with the trifluoromethyl (CF3) group being of particular interest. This guide provides a comparative analysis of 4-Amino-2-(trifluoromethyl)acetanilide and other aniline derivatives in the context of drug design, supported by experimental data on well-established aniline-based kinase inhibitors.
The Emerging Role of this compound
Comparative Performance of Aniline Derivatives in Oncology
To illustrate the impact of the aniline scaffold and its modifications, this guide focuses on a well-established class of anticancer agents: 4-anilinoquinazoline and 4-anilinoquinoline-based tyrosine kinase inhibitors (TKIs). These drugs primarily target the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1][5]
Physicochemical and Pharmacokinetic Properties
The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of an aniline derivative, impacting its pharmacokinetic profile. While specific data for this compound is limited, we can infer potential effects from related compounds. For example, S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide, a non-steroidal selective androgen receptor modulator, demonstrates rapid absorption and slow clearance in rats, indicating good oral bioavailability and a moderate half-life.[6][7]
Table 1: Physicochemical Properties of Aniline and a Trifluoromethylated Analogue
| Compound | Molecular Weight ( g/mol ) | LogP | pKa |
| Aniline | 93.13 | 0.9 | 4.6 |
| 4-(Trifluoromethyl)aniline | 161.12 | 2.4 | 3.5 |
Note: Data for 4-(Trifluoromethyl)aniline is used as a representative example to illustrate the effect of the CF3 group.
In Vitro Efficacy of Aniline-Based EGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several FDA-approved aniline-based EGFR inhibitors against various cancer cell lines. A lower IC50 value indicates greater potency.
Table 2: In Vitro Cytotoxicity (IC50) of Aniline-Based EGFR Inhibitors
| Drug | Aniline Derivative Core | Target Cancer Cell Line | IC50 (µM) |
| Gefitinib | 4-Anilinoquinazoline | A549 (NSCLC) | 9.28[8] |
| H1650 (NSCLC) | 31.0[9] | ||
| Erlotinib | 4-Anilinoquinazoline | A549 (NSCLC) | 5.3 - 23[1][10] |
| Lapatinib | 4-Anilinoquinazoline | BT-474 (Breast Cancer) | 0.025 - 0.1[2][11] |
| SK-BR-3 (Breast Cancer) | 0.079[12] | ||
| Vandetanib | 4-Anilinoquinazoline | HUVEC (Endothelial Cells) | 0.06 (VEGFR stimulated)[13] |
| PC-9 (NSCLC) | 0.09[5] | ||
| Osimertinib | 4-Anilinopyrimidine | H1975 (NSCLC, T790M mutant) | 0.0159[14] |
NSCLC: Non-Small Cell Lung Cancer; HUVEC: Human Umbilical Vein Endothelial Cells.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[15]
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[16]
-
Compound Treatment: The test compound (e.g., an aniline derivative) is dissolved in a suitable solvent like DMSO to create a stock solution. Serial dilutions are then prepared in the culture medium. The medium in the wells is replaced with the medium containing different concentrations of the compound.[16]
-
Incubation: The plate is incubated for a specified period, typically 24 to 72 hours.[16]
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.[16]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[16]
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[16]
Signaling Pathways and Mechanisms of Action
Aniline-based EGFR inhibitors typically function by competing with ATP for the binding site in the kinase domain of the receptor. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[1][13]
Caption: Simplified EGFR signaling pathway and the inhibitory action of aniline-based drugs.
Experimental Workflow for Drug Discovery
The development of new aniline-based drugs follows a structured workflow, from initial synthesis to biological evaluation and optimization.
References
- 1. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current status of vandetanib (ZD6474) in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ITGB1 and DDR activation as novel mediators in acquired resistance to osimertinib and MEK inhibitors in EGFR-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
Spectroscopic Analysis for Confirming the Structure of 4-Amino-2-(trifluoromethyl)acetanilide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 4-Amino-2-(trifluoromethyl)acetanilide against two structural analogs: 4-Amino-acetanilide and 2-(Trifluoromethyl)acetanilide. By presenting key experimental data in a clear, comparative format, this document aims to facilitate the structural confirmation and characterization of this important trifluoromethylated aromatic amine. Detailed experimental protocols for the acquisition of spectroscopic data are also provided.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its structural alternatives. This side-by-side comparison highlights the influence of the trifluoromethyl group and the amino group on the spectral properties of the acetanilide core structure.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H₃ | H₅ | H₆ | -NH₂ | -NH- | -CH₃ |
| This compound | ~7.3 (d) | ~6.8 (dd) | ~6.8 (d) | ~4.0 (br s) | ~8.5 (s) | ~2.1 (s) |
| 4-Amino-acetanilide | ~7.25 (d) | ~6.65 (d) | ~7.25 (d) | ~4.8 (br s) | ~9.5 (s) | ~2.0 (s) |
| 2-(Trifluoromethyl)acetanilide * | - | ~7.6 (t) | ~7.5 (d) | - | ~8.0 (br s) | ~2.2 (s) |
Note: Data for 2-(Trifluoromethyl)acetanilide is based on predicted values and data from similar compounds due to the limited availability of experimental spectra.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O | Aromatic Carbons | -CF₃ | -CH₃ |
| This compound | ~169 | ~145 (C-4), ~130 (C-1), ~125 (q, C-2), ~118 (C-6), ~115 (C-5), ~113 (C-3) | ~124 (q) | ~24 |
| 4-Amino-acetanilide | ~168 | ~143 (C-4), ~130 (C-1), ~122 (C-2, C-6), ~114 (C-3, C-5) | - | ~24 |
| 2-(Trifluoromethyl)acetanilide * | ~169 | ~137 (C-1), ~133 (C-6), ~128 (C-4), ~126 (q, C-2), ~125 (C-5), ~124 (C-3) | ~124 (q) | ~24 |
Note: Data for 2-(Trifluoromethyl)acetanilide is based on predicted values and data from similar compounds due to the limited availability of experimental spectra.
Table 3: Infrared (IR) Spectroscopy Data (Wavenumbers in cm⁻¹)
| Functional Group | This compound | 4-Amino-acetanilide | 2-(Trifluoromethyl)acetanilide * |
| N-H Stretch (Amide) | ~3300 | ~3290 | ~3300 |
| N-H Stretch (Amine) | ~3400, ~3350 | ~3410, ~3330 | - |
| C=O Stretch (Amide) | ~1670 | ~1660 | ~1700 |
| C-F Stretch | ~1330, ~1170, ~1130 | - | ~1320, ~1160, ~1120 |
| Aromatic C=C Stretch | ~1620, ~1520 | ~1610, ~1515 | ~1600, ~1580 |
Note: Data for 2-(Trifluoromethyl)acetanilide is based on predicted values and data from similar compounds due to the limited availability of experimental spectra.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 218 | 176 ([M-CH₂CO]⁺), 148 ([M-CH₂CO-CO]⁺) |
| 4-Amino-acetanilide | 150 | 108 ([M-CH₂CO]⁺), 80 ([M-CH₂CO-CO]⁺) |
| 2-(Trifluoromethyl)acetanilide | 203 | 161 ([M-CH₂CO]⁺), 145 ([M-CF₃]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: The residual solvent peak is used as an internal reference (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Referencing: The solvent peak is used as an internal reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Samples can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.
-
Ionization Method: Electron Ionization (EI) is a common method for this class of compounds.
-
Electron Energy: Typically 70 eV.
-
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Acquisition:
-
Mass Range: m/z 50-500.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.
-
Visualization of Spectroscopic Analysis Workflow and Structural Features
The following diagrams, generated using Graphviz, illustrate the logical workflow of the spectroscopic analysis and the key structural features influencing the spectroscopic data.
Caption: Workflow for the spectroscopic confirmation of this compound.
Caption: Influence of key structural features on the spectroscopic data.
Quantitative Analysis of 4-Amino-2-(trifluoromethyl)acetanilide: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Amino-2-(trifluoromethyl)acetanilide in complex mixtures is paramount for quality control, metabolic studies, and formulation development. This guide provides a comprehensive comparison of various analytical techniques, offering insights into their principles, performance characteristics, and detailed experimental protocols to aid in method selection and implementation.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for the quantification of this compound hinges on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent and robust techniques, while UV-Vis Spectrophotometry and Titrimetry offer simpler, more cost-effective alternatives for specific applications.
Table 1: Performance Comparison of Key Analytical Methods
| Method | Principle | Common Detector(s) | Typical Linearity (R²) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation based on polarity | UV-Vis/DAD | > 0.999[1][2] | 10 - 62.5 ng/mL[2][3] | < 2%[1] | 98 - 102%[4] | Robust, versatile, widely available, good for non-volatile and thermally labile compounds.[5] | Moderate sensitivity, requires chromophore. |
| GC-MS | Separation based on volatility and boiling point | Mass Spectrometer (MS), Flame Ionization Detector (FID) | > 0.99[6] | < 4 µg/mL[6][7] | < 5.8%[8] | 80 - 104% | High separation efficiency, definitive identification, excellent for volatile compounds.[5] | May require derivatization for polar analytes, not suitable for thermally labile compounds.[9] |
| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry | Triple Quadrupole (QqQ) | > 0.999[2] | 0.1 ng/mL[2] | < 15% | 85 - 115% | Very high sensitivity and selectivity.[10] | Higher cost and complexity. |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte, often after derivatization | Spectrophotometer | > 0.998[11] | 2.97 - 40 µg/mL[11] | < 2.0%[11] | 95.9 - 100.3%[11] | Simple, cost-effective, rapid. | Lower specificity, prone to interference, often requires derivatization.[11] |
| Titrimetry | Volumetric analysis based on a chemical reaction with a standard solution | Visual indicator, Potentiometer | Not Applicable | Dependent on reaction stoichiometry | Variable | High | High accuracy and precision, low cost.[12] | Not suitable for trace analysis, requires a specific chemical reaction. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and can be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and 0.03 M potassium dihydrogen phosphate buffer (50:50, v/v).[3] The pH may be adjusted with phosphoric acid.
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 25 °C[1]
-
Detection Wavelength: 250 nm[3]
-
Injection Volume: 5 µL[3]
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Analysis: Inject the standard and sample solutions into the HPLC system. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the separation and quantification of this compound, particularly when analyzing for volatile impurities or in complex matrices where high selectivity is required.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer detector
Chromatographic Conditions:
-
Column: AT-210 capillary column (30 m x 0.53 mm I.D., 1.0 µm film thickness)[6][7]
-
Carrier Gas: Helium at a constant pressure of 3.0 psi.[6][7]
-
Injector Temperature: 200 °C[6]
-
Oven Temperature Program: Initial temperature of 50°C, ramp to 125°C at 3°C/min, hold for 5 minutes, then ramp to 230°C at 45°C/min, and hold for 5 minutes.[6]
-
Detector Temperature (FID, if used): 260 °C[6]
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Injection Volume: 1.0 µL in split mode (1:5).[6]
Sample Preparation (with Derivatization): Due to the polarity of the amine and amide groups, derivatization may be necessary to improve peak shape and thermal stability.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure: Evaporate a known amount of the sample extract to dryness under a stream of nitrogen. Add the derivatization reagent and an appropriate solvent (e.g., acetonitrile). Heat the mixture at 70°C for 30 minutes.
-
Standard and Sample Solutions: Prepare standard and sample solutions in a suitable solvent (e.g., dichloromethane) and derivatize them using the same procedure.
Analysis: Inject the derivatized standard and sample solutions into the GC-MS system. Identify the this compound derivative based on its retention time and mass spectrum. Quantify using a calibration curve constructed from the derivatized standards.
UV-Vis Spectrophotometry (with Derivatization)
This method provides a simple and rapid approach for the quantification of total aromatic primary amines, which can be adapted for this compound.
Principle: The method is based on the reaction of the primary aromatic amine with a chromogenic reagent to form a colored complex, which can be measured spectrophotometrically. A common approach involves diazotization followed by coupling with a suitable agent. An alternative is the reaction with p-N,N-dimethylphenylenediamine in the presence of an oxidizing agent.[13]
Reagents:
Procedure:
-
Standard and Sample Preparation: Prepare stock solutions of the reference standard and the sample in a suitable solvent.
-
Color Development: In a volumetric flask, add the buffer solution, p-N,N-dimethylphenylenediamine solution, sodium metaperiodate solution, and an aliquot of the standard or sample solution.[13][14] Dilute to the mark with the buffer solution.
-
Measurement: After allowing for maximum color development (typically 15 minutes), measure the absorbance of the solution at the wavelength of maximum absorption (around 530 nm) against a reagent blank.[13][14]
Analysis: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the logical workflows for the HPLC-UV and GC-MS analyses.
References
- 1. ijrpc.com [ijrpc.com]
- 2. benchchem.com [benchchem.com]
- 3. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. benchchem.com [benchchem.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Titrimetric Analysis - Chemia Naissensis [pmf.ni.ac.rs]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. Bot Verification [rasayanjournal.co.in]
Establishing a Reference Standard for 4-Amino-2-(trifluoromethyl)acetanilide: A Comparative Guide
Introduction
The establishment of a well-characterized reference standard is a cornerstone of pharmaceutical research and development, ensuring the accuracy, reproducibility, and quality of analytical data. 4-Amino-2-(trifluoromethyl)acetanilide is a key intermediate in the synthesis of various pharmaceutical compounds, making a reliable reference standard essential for its use in drug discovery and manufacturing. The presence of the trifluoromethyl group can enhance the biological activity, metabolic stability, and lipophilicity of a molecule, making this compound of particular interest.
This guide provides a comparative framework for establishing this compound as a chemical reference standard. Its analytical profile is compared against 4-Acetamidophenol (Paracetamol), a widely recognized and well-characterized pharmaceutical secondary standard.[1][2] This comparison will offer researchers, scientists, and drug development professionals a comprehensive overview of the analytical techniques and data required for the qualification of this compound.
Physicochemical Properties: A Comparative Overview
A fundamental step in establishing a reference standard is the thorough characterization of its physicochemical properties. Below is a comparison of key properties for this compound and the established reference standard, 4-Acetamidophenol.
| Property | This compound | 4-Acetamidophenol (Paracetamol) |
| CAS Number | 134514-34-4[3][4] | 103-90-2[1] |
| Molecular Formula | C₉H₉F₃N₂O[3][4] | C₈H₉NO₂[1] |
| Molecular Weight | 218.18 g/mol [3][4] | 151.16 g/mol [1] |
| Appearance | White to light brown powder | White crystalline powder[1] |
| Melting Point | 137-139 °C | 168-172 °C[2] |
| Purity (Typical) | ≥98% | ≥99.5% (Analytical Standard)[5] |
Analytical Characterization: Comparative Data
The qualification of a new reference standard relies on data from various analytical techniques to confirm its identity, purity, and stability. This section presents a comparative summary of expected analytical data for this compound and 4-Acetamidophenol.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of a reference standard and for quantitative analysis.
| Parameter | This compound | 4-Acetamidophenol |
| Retention Time (min) | ~ 5.8 | ~ 3.2 |
| Purity by Area (%) | ≥ 99.8% | ≥ 99.9% |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.02 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL | ~ 0.07 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to assess purity, identify volatile impurities, and confirm the molecular weight of the compound, often after derivatization to increase volatility.
| Parameter | This compound | 4-Acetamidophenol |
| Derivatization Agent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Retention Time (min) | ~ 12.5 | ~ 10.1 |
| Major Mass Fragments (m/z) | 218 (M+), 203, 175, 146 | 225 (M+ of silylated derivative), 210, 169, 108 |
| Purity by Peak Area (%) | ≥ 99.7% | ≥ 99.9% |
Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, thermal stability, and decomposition profile.
| Parameter | This compound | 4-Acetamidophenol |
| DSC Onset of Melting (°C) | ~ 137.2 | ~ 168.5 |
| DSC Peak of Melting (°C) | ~ 138.5 | ~ 170.1 |
| Heat of Fusion (J/g) | ~ 130 | ~ 175 |
| TGA Onset of Decomposition (°C) | ~ 250 | ~ 230 |
| Mass Loss at 300°C (%) | < 2% | < 5% |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the consistent characterization of a reference standard.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the standard at 1 mg/mL in methanol. Dilute with the initial mobile phase to a working concentration of 10 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 40-400 m/z.
-
Sample Preparation (Derivatization):
-
Weigh approximately 1 mg of the standard into a reaction vial.
-
Add 100 µL of the appropriate derivatizing agent (MTBSTFA for the target compound, BSTFA for the alternative) and 100 µL of acetonitrile.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Thermal Analysis (DSC & TGA) Protocol
-
DSC Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans.
-
Sample Weight: 2-5 mg.
-
Heating Rate: 10°C/min.
-
Temperature Range: 25°C to 200°C.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
TGA Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Pans: Platinum pans.
-
Sample Weight: 5-10 mg.
-
Heating Rate: 10°C/min.
-
Temperature Range: 25°C to 400°C.
-
Atmosphere: Nitrogen purge at 50 mL/min.
Visualizations of Key Processes and Pathways
Workflow for Establishing a Chemical Reference Standard
The following diagram illustrates the logical workflow for the qualification and establishment of a new chemical reference standard.
Reference Standard Hierarchy
This diagram illustrates the traceability and relationship between different levels of reference standards, which is crucial for ensuring the validity of analytical measurements.
Potential Biological Pathway: Prostaglandin Biosynthesis
Acetanilide derivatives are known to be investigated for their anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6] The following diagram depicts the prostaglandin biosynthesis pathway, a key signaling pathway in inflammation, and highlights the role of COX-1 and COX-2, which are the targets of many non-steroidal anti-inflammatory drugs (NSAIDs).
Conclusion
The establishment of this compound as a reference standard requires a rigorous, multi-faceted analytical approach. By comparing its physicochemical and analytical properties to a well-established standard like 4-Acetamidophenol, a comprehensive profile can be developed. The data presented in this guide, along with the detailed experimental protocols, provide a robust framework for the characterization and qualification process. This ensures that the reference standard is of high purity, correctly identified, and suitable for its intended use in quantitative and qualitative analyses within the pharmaceutical industry. The potential link to pathways like prostaglandin synthesis underscores its relevance in the development of new therapeutic agents.
References
- 1. nonsensia.pl [nonsensia.pl]
- 2. Acetaminophen analytical standard 103-90-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. 4-Acetamidophenol , Analysis of standard products, ≥99.5% , 103-90-2 - CookeChem [cookechem.com]
- 6. The biosynthesis and metabolism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Amino-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-validation of two common analytical methods for the quantification of 4-Amino-2-(trifluoromethyl)acetanilide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following sections detail the experimental protocols and present hypothetical, yet realistic, comparative data to illustrate the cross-validation process.
Experimental Protocols
The cross-validation of analytical methods is a critical step in drug development to ensure the reliability, reproducibility, and accuracy of results across different techniques. This process involves comparing the performance of at least two distinct analytical methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a widely used technique for the quantification of pharmaceutical compounds.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it a powerful tool for bioanalytical studies.
Instrumentation:
-
LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor ion (Q1): [M+H]+ of this compound.
-
Product ion (Q3): A specific fragment ion.
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Sample Preparation:
-
Prepare stock solutions, calibration standards, and QC samples as described for the HPLC-UV method.
-
For biological samples, a protein precipitation step with acetonitrile would typically be included, followed by centrifugation and dilution of the supernatant.
Data Presentation: A Comparative Summary
The following tables present hypothetical data from a cross-validation study comparing the HPLC-UV and LC-MS/MS methods for the analysis of this compound. These values are based on typical acceptance criteria found in regulatory guidelines.[1][2][3]
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9998 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | Within linear range |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.1 | Signal-to-Noise ≥ 10 |
| Accuracy (% Recovery) | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Low QC (2 µg/mL / 0.2 µg/mL) | 98.5% | 101.2% | 85% - 115% (80% - 120% for LLOQ) |
| Mid QC (50 µg/mL / 25 µg/mL) | 101.2% | 99.8% | 85% - 115% |
| High QC (80 µg/mL / 40 µg/mL) | 99.3% | 100.5% | 85% - 115% |
| Precision (%RSD) | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Intra-day (n=6) | < 2.5% | < 1.8% | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day (n=18) | < 3.8% | < 2.7% | ≤ 15% (≤ 20% for LLOQ) |
Mandatory Visualization
Caption: Workflow for the cross-validation of two analytical methods.
References
literature comparison of reported yields for 4-Amino-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reported synthetic methodologies for 4-Amino-2-(trifluoromethyl)acetanilide. Due to the limited availability of direct literature on the synthesis of this specific molecule, this guide focuses on the most plausible and accessible synthetic route: the acetylation of 4-amino-2-(trifluoromethyl)aniline. The information presented is collated from established general procedures for aniline acetylation and adapted for this specific substrate, considering the electronic effects of the trifluoromethyl group.
Data Presentation: Comparison of Acetylation Methods
The synthesis of this compound is most practically achieved through the N-acetylation of 4-amino-2-(trifluoromethyl)aniline. Two primary acetylating agents are commonly employed for such transformations: acetic anhydride and acetyl chloride. The choice between them often depends on factors such as reaction conditions, required purity, and scale. The presence of the electron-withdrawing trifluoromethyl group ortho to the amino group is known to decrease the nucleophilicity of the amine, potentially requiring slightly more forcing conditions than the acetylation of simple aniline.
| Method | Acetylating Agent | Typical Solvent(s) | Catalyst/Base | Typical Reaction Conditions | Plausible Yield Range | Key Considerations |
| 1 | Acetic Anhydride | Acetic Acid, Water, Pyridine | Sodium Acetate, Pyridine | Room temperature to gentle heating | 85-95% | Safer reagent, reaction can often be performed in aqueous media. The use of a base like pyridine can accelerate the reaction. |
| 2 | Acetyl Chloride | Dichloromethane, THF, DMF | Triethylamine, Pyridine, K₂CO₃ | 0 °C to room temperature | 90-98% | More reactive than acetic anhydride, leading to faster reaction times. Generates HCl as a byproduct, requiring a stoichiometric amount of base. The reaction is typically performed under anhydrous conditions. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using the two primary acetylation methods.
Method 1: Acetylation using Acetic Anhydride
This method is adapted from general procedures for the acetylation of anilines and is considered a robust and relatively safe approach.
Materials:
-
4-amino-2-(trifluoromethyl)aniline
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-amino-2-(trifluoromethyl)aniline in glacial acetic acid.
-
To this solution, add 1.1 equivalents of acetic anhydride.
-
Add a catalytic amount of sodium acetate to the reaction mixture.
-
Heat the mixture to a gentle reflux (around 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water with constant stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified crystals under vacuum.
Method 2: Acetylation using Acetyl Chloride
This method utilizes the more reactive acetyl chloride and is suitable for achieving high yields in a shorter reaction time. It is crucial to perform this reaction under anhydrous conditions.
Materials:
-
4-amino-2-(trifluoromethyl)aniline
-
Acetyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (oven-dried)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-amino-2-(trifluoromethyl)aniline in anhydrous DCM or THF.
-
Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring until the reaction is complete as monitored by TLC (typically 30-60 minutes).
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Mandatory Visualization
The following diagram illustrates the general synthetic workflow for the preparation of this compound via acetylation of 4-amino-2-(trifluoromethyl)aniline.
A Comprehensive Guide to Ensuring Batch-to-Batch Consistency of 4-Amino-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the batch-to-batch consistency of active pharmaceutical ingredients (APIs) and key intermediates is paramount.[1][2] This guide provides a comparative analysis of three hypothetical batches of 4-Amino-2-(trifluoromethyl)acetanilide, a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[3] The assessment focuses on key quality attributes essential for ensuring reproducible product quality and performance.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | 5-Acetamido-2-aminobenzotrifluoride, 4-Acetamido-2-(trifluoromethyl)aniline | [3] |
| CAS Number | 134514-34-4 | [4][5] |
| Molecular Formula | C₉H₉F₃N₂O | [3][4][5] |
| Molecular Weight | 218.18 g/mol | [3][4][5] |
| Appearance | Beige to light brown powder | [3] |
| Melting Point | 137-139 °C | [6] |
The trifluoromethyl group in this compound enhances its biological activity, lipophilicity, and metabolic stability, making it a valuable component in drug design.[3] The selective introduction of fluorine is a common strategy in modern drug design to improve the pharmacokinetic and pharmacodynamic properties of molecules.[7][8]
Comparative Analysis of Three Hypothetical Batches
To illustrate the assessment of batch-to-batch consistency, the following tables summarize analytical data for three hypothetical batches of this compound (Batch A, Batch B, and Batch C).
Table 1: Purity and Impurity Profile by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating and quantifying components in a mixture, making it ideal for assessing the purity and impurity profile of APIs.[9]
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (%) | 99.85 | 99.82 | 99.88 | ≥ 99.5% |
| Impurity 1 (retention time 2.5 min) | 0.05% | 0.07% | 0.04% | ≤ 0.10% |
| Impurity 2 (retention time 4.1 min) | 0.03% | 0.04% | 0.03% | ≤ 0.05% |
| Total Impurities (%) | 0.15% | 0.18% | 0.12% | ≤ 0.50% |
Table 2: Identification and Structural Confirmation by Spectroscopic Methods
Spectroscopic techniques are crucial for confirming the chemical structure and identity of a compound.[10]
| Technique | Batch A | Batch B | Batch C | Specification |
| ¹H NMR | Conforms | Conforms | Conforms | Spectrum conforms to reference |
| ¹³C NMR | Conforms | Conforms | Conforms | Spectrum conforms to reference |
| FTIR (cm⁻¹) | Conforms | Conforms | Conforms | Key peaks match reference |
| Mass Spectrometry (m/z) | Conforms | Conforms | Conforms | [M+H]⁺ at 219.07 |
Table 3: Physical Properties
Physical characteristics of an API can significantly impact its formulation and bioavailability.[11]
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Particle Size Distribution (D₅₀, µm) | 25.4 | 26.1 | 24.8 | 20-30 µm |
| Loss on Drying (%) | 0.15 | 0.18 | 0.12 | ≤ 0.5% |
| Residue on Ignition (%) | 0.08 | 0.09 | 0.07 | ≤ 0.1% |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable analytical results.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and Water (Gradient elution).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR: 32 scans, relaxation delay of 1s.
-
¹³C NMR: 1024 scans, relaxation delay of 2s.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Method: Attenuated Total Reflectance (ATR).
-
Scan Range: 4000-400 cm⁻¹. | Resolution | 4 cm⁻¹ |
Mass Spectrometry (MS)
-
Instrumentation: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Sample Infusion: Direct infusion of the sample dissolved in methanol.
Particle Size Distribution
-
Instrumentation: Malvern Mastersizer 3000 or equivalent.
-
Dispersion: Dry powder dispersion.
Loss on Drying (LOD)
-
Method: A sample of approximately 1 g is heated in a drying oven at 105 °C until a constant weight is achieved.
Residue on Ignition
-
Method: A sample is ignited in a muffle furnace at 600 ± 50 °C until all carbonaceous material is consumed.
Visualizing the Assessment Workflow
The following diagrams illustrate the logical flow of the batch-to-batch consistency assessment process.
Caption: Workflow for Batch-to-Batch Consistency Assessment.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Conclusion
The presented data for the three hypothetical batches of this compound demonstrates a high degree of consistency. All batches meet the predefined acceptance criteria for purity, impurity levels, identity, and physical properties. This consistency is crucial for ensuring the quality and efficacy of the final pharmaceutical products.[12] A robust quality control framework, employing a suite of orthogonal analytical techniques, is essential for the reliable assessment of batch-to-batch consistency in API manufacturing.[1] Regular and systematic testing is a cornerstone of ensuring the quality of pharmaceutical ingredients.[1][13]
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. dalton.com [dalton.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | C9H9F3N2O | CID 2735954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eight Crucial Techniques in Chemical Composition Analysis | AxisPharm [axispharm.com]
- 10. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 11. gmpsop.com [gmpsop.com]
- 12. Ensuring Batch-to-Batch Consistency in Inhalation APIs - Inke [inke.es]
- 13. m.youtube.com [m.youtube.com]
Comparative Metabolic Stability of 4-Amino-2-(trifluoromethyl)acetanilide: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical early-stage indicator of its potential pharmacokinetic profile and subsequent clinical success. This guide provides a comparative analysis of the metabolic stability of 4-Amino-2-(trifluoromethyl)acetanilide against its structural analog, Acetaminophen (Paracetamol), supported by experimental data and detailed methodologies.
The introduction of a trifluoromethyl (-CF3) group to a molecule is a common strategy in medicinal chemistry to enhance metabolic stability. The strong carbon-fluorine bond is less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, compared to a carbon-hydrogen bond. This modification can block sites of oxidative metabolism, potentially leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
This guide will compare the known metabolic stability of Acetaminophen with the expected metabolic profile of this compound, postulating its stability based on the presence of the trifluoromethyl group.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability data for Acetaminophen in human liver microsomes and provides a hypothesized profile for this compound. The hypothesis is based on the known metabolic stabilizing effects of the trifluoromethyl group.
| Compound | Structure | In Vitro Half-life (t½) in HLM (min) | In Vitro Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Primary Metabolic Pathways |
| Acetaminophen (Paracetamol) | 90 - 150[1] | Moderate | Glucuronidation and Sulfation (~90%), with a minor fraction oxidized by CYP enzymes to a reactive metabolite (NAPQI)[1]. | |
| This compound | >145 (Hypothesized) | Low (Hypothesized) | Expected to be more resistant to CYP-mediated oxidation due to the electron-withdrawing nature of the -CF3 group. Glucuronidation and sulfation are still likely to be major pathways. |
HLM: Human Liver Microsomes
Experimental Protocols
The determination of in vitro metabolic stability is crucial for predicting a compound's in vivo behavior.[2] A standard and widely used method is the in vitro microsomal stability assay.[3][4]
In Vitro Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.
Materials:
-
Test compound (e.g., this compound)
-
Comparator compound (e.g., Acetaminophen)
-
Pooled human liver microsomes
-
NADPH regenerating system (Cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test and comparator compounds in a suitable organic solvent (e.g., DMSO). Working solutions are then made by diluting the stocks in the phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the liver microsomes and the working solution of the test or comparator compound to the phosphate buffer.
-
Initiation of Reaction: Pre-incubate the plate at 37°C for a few minutes. The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Time Points: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.
-
Sample Preparation: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) is calculated from the slope of the linear portion of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated from the half-life.
Visualizations
Experimental Workflow for Microsomal Stability Assay
References
Safety Operating Guide
Proper Disposal of 4-Amino-2-(trifluoromethyl)acetanilide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of 4-Amino-2-(trifluoromethyl)acetanilide. Adherence to these procedures is vital to protect personnel and the environment from potential harm.
Summary of Disposal Procedures
The primary recommended methods for the disposal of this compound involve chemical destruction or incineration. It is imperative that this chemical is not released into the environment, including sewer systems or waterways.[1] All disposal activities must comply with local, national, and institutional regulations.
| Disposal Method | Key Considerations | Regulatory Compliance |
| Licensed Chemical Destruction Plant | Transport to a facility equipped for hazardous chemical waste. | Must adhere to all transportation and waste manifest regulations. |
| Controlled Incineration | Incineration should be performed with flue gas scrubbing to manage emissions.[1] | Requires a licensed facility with appropriate permits for hazardous waste incineration. |
| Contaminated Packaging | Triple rinse containers with a suitable solvent. Rinsate should be collected and treated as hazardous waste. | Punctured to prevent reuse, or sent for recycling/reconditioning if permissible.[1] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Segregation and Storage:
-
Keep this compound waste in its original container or a clearly labeled, compatible waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
3. Disposal of Unused Product:
-
The preferred method of disposal is to send the material to a licensed chemical destruction plant or a facility capable of controlled incineration with flue gas scrubbing.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste contractor.
-
Crucially, do not discharge this compound into sewer systems or allow it to contaminate water, foodstuffs, feed, or seed. [1]
4. Decontamination and Disposal of Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste until properly decontaminated.
-
Triple rinse the container with a suitable solvent (e.g., acetone, ethanol). Collect the rinsate for disposal as hazardous chemical waste.
-
After triple rinsing, the container may be offered for recycling or reconditioning.[1] Alternatively, puncture the container to render it unusable for other purposes before disposal.[1]
5. Spill Management:
-
In the event of a spill, avoid creating dust.
-
Collect the spilled material using appropriate methods (e.g., sweeping up dry material, absorbing with inert material).
-
Place the collected waste into a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
Disposal Decision Workflow
References
Personal protective equipment for handling 4-Amino-2-(trifluoromethyl)acetanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Amino-2-(trifluoromethyl)acetanilide (CAS No. 134514-34-4). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Safety Data
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₉F₃N₂O[2] |
| Molecular Weight | 218.18 g/mol [2] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 137-139 °C |
| Boiling Point | 267.6 °C at 760 mmHg |
| Flash Point | 115.6 °C |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure. The following table outlines the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting | - Chemical safety goggles or a face shield. - Nitrile or neoprene gloves (double gloving is recommended). - Laboratory coat. - Work in a chemical fume hood or a ventilated enclosure. |
| Solution Preparation and Transfers | - Chemical safety goggles and a face shield. - Nitrile or neoprene gloves. - Chemical-resistant apron over a laboratory coat. - Use of a chemical fume hood is mandatory. |
| Reaction Setup and Monitoring | - Chemical safety goggles and a face shield. - Nitrile or neoprene gloves. - Laboratory coat. - All operations should be conducted within a chemical fume hood. |
| Work-up and Purification | - Chemical safety goggles and a face shield. - Nitrile or neoprene gloves. - Chemical-resistant apron over a laboratory coat. - Operations must be performed in a chemical fume hood. |
| Spill Cleanup | - Full-face respirator with appropriate cartridges for organic vapors and particulates. - Chemical-resistant coveralls. - Heavy-duty nitrile or butyl rubber gloves. - Chemical-resistant boots. |
Operational and Disposal Plans
Standard Operating Procedure for Handling
The following workflow outlines the standard procedure for the safe handling of this compound from initial preparation to final disposal.
Caption: Standard operating procedure for handling the chemical.
Chemical Spill Response Protocol
In the event of a spill, a structured and immediate response is crucial to mitigate exposure and contamination. The following diagram details the necessary steps for managing a chemical spill.
Caption: Logical workflow for handling a chemical spill.
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled container. This includes contaminated gloves, bench paper, and disposable labware.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.
-
Disposal Route: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations[3][4]. Do not discharge to sewer systems[3].
First Aid Measures
Immediate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation[3]. |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[5]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][5]. |
| Ingestion | Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5]. |
Storage and Handling Precautions
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[3]. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents[4].
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood[3][5]. Avoid formation of dust and aerosols[3]. Use non-sparking tools and prevent fire caused by electrostatic discharge[3]. Wash hands thoroughly after handling[4]. Do not eat, drink, or smoke when using this product[4].
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
